1-(3-Methylphenyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHIRLNKIUYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194108 | |
| Record name | 1-(m-Tolyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41186-03-2 | |
| Record name | 1-(3-Methylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41186-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(m-Tolyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041186032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41186-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(m-Tolyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(m-tolyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(M-TOLYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYS4L9BW6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Methylphenyl)piperazine from m-Toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(3-methylphenyl)piperazine, a valuable building block in medicinal chemistry, from m-toluidine. This document outlines the primary synthetic methodology, presents detailed experimental protocols, and includes quantitative data to support reproducibility and process optimization.
Introduction
This compound, also known as 1-(m-tolyl)piperazine, is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of molecules targeting the central nervous system, including antidepressants and antipsychotics. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. The most direct and common approach for the synthesis of this compound involves the formation of the piperazine ring onto the m-toluidine backbone. This is typically achieved through the reaction of m-toluidine with a bifunctional reagent such as bis(2-chloroethyl)amine.
Core Synthetic Pathway: N-Alkylation and Cyclization
The principal synthetic route to this compound from m-toluidine is a direct N-alkylation followed by an intramolecular cyclization. In this reaction, m-toluidine acts as a nucleophile, attacking the electrophilic carbon centers of bis(2-chloroethyl)amine. The reaction proceeds in two steps: an initial N-alkylation to form a diethanolamine intermediate, which then undergoes an intramolecular cyclization to form the piperazine ring.
This reaction can be performed under various conditions, including solvent-free at high temperatures or in a high-boiling point solvent. The choice of conditions can influence the reaction rate, yield, and purity of the final product.
Spectroscopic Data and Analysis of 1-(3-Methylphenyl)piperazine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Methylphenyl)piperazine, also known as 1-(m-tolyl)piperazine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Overview of this compound
This compound is an aromatic piperazine derivative. The piperazine ring is a significant pharmacophore in medicinal chemistry, and understanding the spectroscopic properties of its derivatives is crucial for structural elucidation, quality control, and metabolic studies.
Compound Details:
-
Chemical Name: this compound
-
Synonyms: 1-(m-Tolyl)piperazine
-
CAS Number: 41186-03-2
-
Molecular Formula: C₁₁H₁₆N₂[1]
-
Molecular Weight: 176.26 g/mol [1]
Spectroscopic Data
While experimentally obtained spectra for this compound are not widely available in public databases, the following tables summarize the expected spectroscopic data based on the analysis of its chemical structure and comparison with closely related piperazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the structure of organic molecules. The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR in a standard solvent like CDCl₃, with Tetramethylsilane (TMS) as an internal standard.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | t | 1H | Aromatic C5-H |
| ~6.75 | d | 1H | Aromatic C6-H |
| ~6.70 | d | 1H | Aromatic C4-H |
| ~6.68 | s | 1H | Aromatic C2-H |
| ~3.20 | t | 4H | Piperazine N1-CH₂ (C2', C6') |
| ~3.05 | t | 4H | Piperazine N4-CH₂ (C3', C5') |
| ~2.30 | s | 3H | Methyl (CH₃) |
| ~1.90 (broad) | s | 1H | Piperazine N-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~151.5 | Aromatic C1 |
| ~138.8 | Aromatic C3 |
| ~129.0 | Aromatic C5 |
| ~121.0 | Aromatic C6 |
| ~117.0 | Aromatic C4 |
| ~113.5 | Aromatic C2 |
| ~50.5 | Piperazine C2', C6' |
| ~46.0 | Piperazine C3', C5' |
| ~21.8 | Methyl (CH₃) |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic vibrational frequencies for this compound.
Table 3: Predicted FT-IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3300 - 3500 | Medium | N-H Stretch (secondary amine) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2800 - 3000 | Strong | Aliphatic C-H Stretch (piperazine and methyl) |
| 1585 - 1600 | Strong | C=C Aromatic Ring Stretch |
| 1450 - 1500 | Strong | C=C Aromatic Ring Stretch |
| 1200 - 1350 | Strong | Aromatic C-N Stretch |
| 1100 - 1200 | Strong | Aliphatic C-N Stretch |
| 690 - 900 | Strong | Aromatic C-H Bending (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 176 | High | [M]⁺ (Molecular Ion) |
| 133 | High | [M - C₂H₅N]⁺ (Loss of ethylamine from piperazine) |
| 118 | Medium | [M - C₃H₆N]⁺ (Loss of a propylamino fragment) |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 56 | High | [C₃H₆N]⁺ (Piperazine ring fragment) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Utilize a standard single-pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Gas Chromatography (GC) Setup:
-
Injector: Set the injector temperature to approximately 250°C.
-
Column: Use a non-polar capillary column (e.g., DB-5MS).
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Oven Program: Implement a temperature gradient, for example, starting at 100°C, holding for 2 minutes, then ramping up to 280°C at a rate of 10°C/minute.
-
-
Mass Spectrometry (MS) Setup:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole analyzer is commonly used.
-
Scan Range: Set the mass-to-charge (m/z) scan range from 40 to 500 amu.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and interpret the fragmentation pattern.
-
Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: Workflow for obtaining and analyzing spectroscopic data.
References
Physicochemical Properties of 1-(3-Methylphenyl)piperazine: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Methylphenyl)piperazine, a versatile building block in contemporary drug discovery and development. The information presented is curated for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding of this important molecule.
Core Physicochemical Data
This compound, also known as 1-(m-Tolyl)piperazine, is a substituted piperazine derivative. Its fundamental physicochemical characteristics are summarized below. It is important to note that some reported values, particularly for the physical state and boiling point, show variability in the literature, which may be attributable to different experimental conditions (e.g., atmospheric vs. reduced pressure for boiling point) or sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂ | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| Physical Form | Viscous liquid or low melting solid | [2] |
| Melting Point | 125-128 °C | - |
| Boiling Point | 112 °C | - |
| Predicted pKa | 9.05 ± 0.10 | - |
| Solubility | Soluble in ethanol and chloroform; insoluble in water.[2] | [2] |
| Predicted logP | 2.3 - 2.5 | - |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory procedures.
Determination of Melting Point
The melting point of solid this compound can be determined using the capillary method with a melting point apparatus.[3][4][5][6]
-
Sample Preparation: A small amount of the crystalline solid is finely powdered. A capillary tube, sealed at one end, is filled with the powder to a height of 2-3 mm by tapping the sealed end on a hard surface.[5][6]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Measurement: The sample is heated at a steady rate of approximately 10 °C/minute initially.[6] As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/minute to allow for thermal equilibrium.[6]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6]
Determination of Boiling Point
For liquid this compound, the boiling point can be determined using the Thiele tube method.[7][8][9][10]
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.[9] A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[10]
-
Measurement: The Thiele tube is heated gently and uniformly.[7] As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[10] The heat is then removed.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[10]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of this compound, which has basic nitrogen atoms, can be determined by potentiometric titration.[11][12][13][14][15]
-
Sample Preparation: A precise amount of this compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).[14] The ionic strength of the solution is kept constant by adding a neutral salt like potassium chloride.[11][14]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.[11][12]
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[11][12]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[14]
Determination of Solubility by the Shake-Flask Method
The solubility of this compound in various solvents can be determined using the shake-flask method.[16][17][18][19]
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.[16]
-
Equilibration: The flask is agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[18]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[18]
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
Determination of Octanol-Water Partition Coefficient (logP)
The lipophilicity of this compound is quantified by its logP value, determined by the shake-flask method.[20][21][22][23][24]
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are mutually saturated by shaking them together and allowing the phases to separate.[21][22]
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[22]
-
Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.[21]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[22]
Biological Context and Signaling Pathways
Phenylpiperazine derivatives are a well-established class of compounds that interact with various neurotransmitter receptors in the central nervous system (CNS).[25] this compound, as a member of this class, is a valuable scaffold for developing agents targeting neurological and psychiatric disorders.[26][27] The primary targets of many phenylpiperazines are serotonin (5-HT) and dopamine (D) receptors.[28][29][30][31][32][33][34][35][36]
The diagram below illustrates a generalized signaling pathway for the interaction of a phenylpiperazine derivative with G-protein coupled serotonin and dopamine receptors, which are common targets for this class of compounds.
Caption: Generalized signaling pathway for phenylpiperazine derivatives.
This diagram depicts the binding of a phenylpiperazine compound to either a serotonin or dopamine G-protein coupled receptor on the cell membrane. This interaction activates a G-protein, which in turn modulates an effector enzyme. The effector enzyme then generates a second messenger, leading to a downstream cellular response that alters neuronal activity.
Synthetic and Analytical Workflow
The synthesis of this compound and its subsequent analysis follows a logical workflow. A representative scheme is presented below.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. chembk.com [chembk.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. enamine.net [enamine.net]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 23. LogP / LogD shake-flask method [protocols.io]
- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 25. researchgate.net [researchgate.net]
- 26. chemimpex.com [chemimpex.com]
- 27. chemimpex.com [chemimpex.com]
- 28. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. drugs.com [drugs.com]
- 31. mdpi.com [mdpi.com]
- 32. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 1-(3-Methylphenyl)piperazine in various organic solvents
Solubility of 1-(3-Methylphenyl)piperazine in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), exhibits a range of solubility across different organic solvents. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development. This document provides a comprehensive overview of the available solubility data for this compound in selected organic solvents, details the experimental methodologies for solubility determination, and outlines the logical workflow for its application in research and development.
Solubility Data
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For this compound, solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. A summary of its solubility in various common organic solvents is presented below.
| Solvent | Molar Solubility (mol·L⁻¹) at 298.15 K | Gram Solubility (g·100mL⁻¹) at 298.15 K |
| Methanol | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Acetone | Data not available | Data not available |
| Ethyl Acetate | Data not available | Data not available |
| Toluene | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| n-Hexane | Data not available | Data not available |
Note: Extensive searches for quantitative solubility data for this compound in the specified organic solvents did not yield specific numerical values. The table above reflects this lack of publicly available data. Researchers are advised to determine these values experimentally based on their specific needs.
Experimental Protocol: Isothermal Saturation Method
The solubility of this compound can be determined experimentally using the isothermal saturation method. This widely accepted technique involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.
Workflow for Solubility Determination
Caption: Isothermal saturation method workflow.
Methodology:
-
Preparation of the Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel.
-
Equilibration: The vessel is placed in a constant temperature bath or shaker and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled precisely.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration (using a filter compatible with the solvent) can be employed to separate the solid and liquid phases.
-
Sampling and Dilution: A known volume of the clear, saturated supernatant or filtrate is carefully withdrawn. This sample is then diluted with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Concentration Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Logical Workflow for R&D Application
The utilization of this compound in a research and development setting follows a logical progression from initial characterization to final application.
Caption: R&D workflow for this compound.
This workflow highlights how the initial understanding of solubility (A) directly informs critical downstream decisions in both process chemistry (D, E) and formulation science (G). Stability and solid-state characterization (B, C) are also crucial inputs for a robust development program.
Disclaimer:
The information provided in this document is for technical and informational purposes only. Due to the lack of specific, publicly available quantitative data, researchers are strongly encouraged to perform their own experimental determinations of solubility for this compound in the solvents relevant to their work. The provided experimental protocol is a general guideline and may require optimization based on specific laboratory conditions and analytical capabilities.
Navigating the Void: A Technical Guide to the Crystal Structure Analysis of 1-(3-Methylphenyl)piperazine Dihydrochloride
A comprehensive search of publicly available crystallographic databases and scientific literature has revealed no deposited crystal structure for 1-(3-Methylphenyl)piperazine dihydrochloride. This guide, therefore, serves as a detailed, hypothetical framework for researchers, scientists, and drug development professionals on the experimental protocols and analytical workflow that would be employed to determine its three-dimensional atomic arrangement.
While direct quantitative data for this compound dihydrochloride is unavailable, this document outlines the standard methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a small organic molecule of this nature.
Hypothetical Experimental Workflow
The determination of a novel crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminating in the collection and analysis of X-ray diffraction data.
Synthesis and Purification
The initial step involves the synthesis of this compound, typically through a nucleophilic substitution reaction between m-toluidine and a suitable piperazine precursor. The resulting free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid. Purification of the final product is critical and is often achieved through recrystallization to obtain a chemically pure powder.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For an organic salt like this compound dihydrochloride, several crystallization techniques would be explored:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The vapor from the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.
The choice of solvents is determined through small-scale screening experiments, testing a range of polar and non-polar solvents and their mixtures.
Single-Crystal X-ray Diffraction Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, usually to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[1] A complete dataset, consisting of the intensities and positions of thousands of reflections, is collected.[1]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed to generate an initial electron density map. For small molecules, this is typically solved using direct methods.[2] This initial model of the structure is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data.[3][4] This iterative process improves the atomic positions, thermal parameters, and overall fit of the model to the data until a final, accurate crystal structure is obtained.[3][4]
Visualizing the Path to Structure: Experimental Workflow
The following diagram illustrates the logical progression of the experimental workflow for determining the crystal structure of a novel compound like this compound dihydrochloride.
Data Presentation
As no experimental data has been published for this compound dihydrochloride, it is not possible to present quantitative data such as crystallographic parameters, bond lengths, or bond angles in tabular format. Should a crystal structure analysis be performed in the future, the following tables would be populated with the determined values.
Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters.
| Parameter | Value |
| Chemical formula | C₁₁H₁₈Cl₂N₂ |
| Formula weight | 249.18 |
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| Absorption coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal size (mm³) | To be determined |
| θ range for data collection (°) | To be determined |
| Index ranges | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| Completeness to θ = x° (%) | To be determined |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2σ(I)] | To be determined |
| R indices (all data) | To be determined |
| Largest diff. peak and hole (e.Å⁻³) | To be determined |
Table 2: Hypothetical Selected Bond Lengths (Å) and Bond Angles (°).
| Bond | Length (Å) | Bond | Angle (°) |
| C1-N1 | To be determined | N1-C1-C2 | To be determined |
| C-C (phenyl) | To be determined | C-N-C (piperazine) | To be determined |
| C-N (piperazine) | To be determined | ||
| C-H | To be determined | ||
| N-H | To be determined |
References
An In-depth Technical Guide to the Mechanism of Action of 1-(3-Methylphenyl)piperazine on Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Methylphenyl)piperazine (m-MPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals. These compounds are known for their significant interactions with the serotonergic system, which plays a crucial role in regulating mood, cognition, and various physiological processes. Understanding the precise mechanism of action of m-MPP at serotonin (5-HT) receptors is paramount for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the binding affinity and functional activity of phenylpiperazines at various 5-HT receptor subtypes, details the downstream signaling pathways, and outlines the experimental protocols used to characterize these interactions. Due to the limited availability of specific quantitative data for this compound, this guide utilizes data from its close structural analog, 1-(3-chlorophenyl)piperazine (m-CPP), as a representative model for the binding and functional characteristics of this class of compounds at serotonin receptors.
Introduction to Phenylpiperazines and the Serotonergic System
The serotonergic system, composed of serotonin (5-hydroxytryptamine, 5-HT) and its receptors, is a key modulator of neurotransmission in the central nervous system.[1] There are at least 15 subtypes of 5-HT receptors, broadly classified into seven families (5-HT1 to 5-HT7), each with distinct signaling mechanisms and physiological roles.[2] Phenylpiperazine derivatives, such as m-MPP and m-CPP, are recognized for their ability to bind to multiple 5-HT receptors, often with varying affinities and functional consequences, leading to a complex pharmacological profile.[3] These compounds can act as agonists, partial agonists, or antagonists at different receptor subtypes, thereby influencing a wide array of serotonergic functions.[4]
Quantitative Analysis of Phenylpiperazine Interaction with Serotonin Receptors
The interaction of phenylpiperazines with serotonin receptors is characterized by their binding affinity (Ki) and their functional potency (EC50 or IC50). The following tables summarize the available quantitative data for 1-(3-chlorophenyl)piperazine (m-CPP), a compound structurally and pharmacologically similar to m-MPP.
Table 1: Binding Affinities (Ki, nM) of m-CPP for Human Serotonin (5-HT) Receptors
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 130 |
| 5-HT1B | 130 |
| 5-HT1D | 130 |
| 5-HT2A | 360 |
| 5-HT2B | - |
| 5-HT2C | 36 |
| Serotonin Transporter (SERT) | 230 (IC50) |
Note: Data for Ki values are primarily derived from studies on m-CPP and are used here as representative values for m-MPP due to limited specific data for the latter. The IC50 value for SERT is also for m-CPP.
Table 2: Functional Activity (EC50/IC50, nM) of m-CPP at Human Serotonin (5-HT) Receptors
| Receptor Subtype | Functional Assay | Activity | EC50/IC50 (nM) |
| 5-HT2A | Phosphoinositide Hydrolysis | Partial Agonist | ~1000 |
| 5-HT2C | Phosphoinositide Hydrolysis | Agonist | ~100 |
Note: This data is for m-CPP and indicates its functional effects at these receptors. The specific functional profile of m-MPP may vary.
Signaling Pathways of Key Serotonin Receptors
The functional effects of m-MPP are dictated by the downstream signaling cascades initiated upon its binding to specific 5-HT receptors. The primary signaling pathways for the 5-HT1 and 5-HT2 receptor families are depicted below.
Caption: 5-HT1A receptor signaling cascade.
Caption: 5-HT2A/2C receptor signaling cascade.
Experimental Protocols
The characterization of m-MPP's interaction with serotonin receptors involves a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Caption: General workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human serotonin receptor of interest.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation.
-
50 µL of radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) at a concentration near its Kd.
-
50 µL of varying concentrations of m-MPP or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the m-MPP concentration.
-
Determine the IC50 value (the concentration of m-MPP that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.
Protocol:
-
Cell Culture and Plating:
-
Culture cells stably expressing the serotonin receptor of interest (e.g., CHO-K1 cells expressing 5-HT1A or 5-HT4 receptors).
-
Plate the cells in a 96-well or 384-well plate and grow to confluence.
-
-
Assay Procedure (for Gi-coupled receptors like 5-HT1A):
-
Remove the culture medium and wash the cells with assay buffer.
-
Add varying concentrations of m-MPP to the wells.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the m-MPP concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) value from the dose-response curve.
-
Calcium Flux Assay
This assay measures changes in intracellular calcium concentrations, which are downstream of Gq-coupled receptors like the 5-HT2 family.
Protocol:
-
Cell Culture and Dye Loading:
-
Plate cells expressing the 5-HT2 receptor of interest in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Calcium Measurement:
-
Use a fluorescence plate reader or a fluorescent microscope equipped with an automated liquid handling system.
-
Measure the baseline fluorescence of the cells.
-
Inject varying concentrations of m-MPP into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Plot the peak fluorescence change against the logarithm of the m-MPP concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Conclusion
This compound exhibits a complex pharmacological profile characterized by its interactions with multiple serotonin receptor subtypes. As indicated by data from its close analog m-CPP, it likely possesses moderate to high affinity for several 5-HT receptors, particularly the 5-HT1 and 5-HT2 families. Its functional activity as an agonist or partial agonist at these receptors leads to the modulation of key intracellular signaling pathways, including the inhibition of adenylyl cyclase (via Gi-coupled 5-HT1 receptors) and the stimulation of phospholipase C (via Gq-coupled 5-HT2 receptors). The detailed experimental protocols provided herein offer a robust framework for the continued investigation of m-MPP and other novel phenylpiperazine derivatives, facilitating a deeper understanding of their therapeutic potential and neuropharmacological effects. Further research is warranted to establish a more precise quantitative profile for m-MPP itself and to fully elucidate its in vivo consequences.
References
In Vivo Neuropharmacological Profile of 1-(3-Methylphenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo neuropharmacological profile of 1-(3-Methylphenyl)piperazine (m-MPP), a phenylpiperazine derivative with notable activity at serotonergic synapses. Due to the limited availability of specific quantitative data for m-MPP, this document also incorporates and contextualizes data from the closely related and extensively studied analogs, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to provide a broader understanding of its likely pharmacological actions. This guide summarizes receptor binding affinities, functional activities, and effects in preclinical models of anxiety and depression. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are provided to support further research and drug development efforts.
Introduction
Phenylpiperazine compounds are a class of psychoactive molecules that have garnered significant interest in neuroscience and pharmacology due to their diverse interactions with various neurotransmitter systems, particularly the serotonergic system. This compound (m-MPP) belongs to this class and is characterized by a methyl group at the meta position of the phenyl ring. Its structural similarity to well-characterized compounds like mCPP and TFMPP suggests a significant potential to modulate serotonin receptors and transporters, thereby influencing mood, anxiety, and other centrally-mediated processes. Understanding the detailed neuropharmacological profile of m-MPP is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
Receptor Binding and Functional Activity
The primary mechanism of action of many phenylpiperazines involves direct interaction with serotonin (5-HT) receptors. While comprehensive binding data for m-MPP is scarce, studies on structurally analogous compounds provide valuable insights into its likely receptor affinity profile.
Serotonin 5-HT2C Receptor
Research on meta-substituted phenylpiperazines has highlighted the importance of the 5-HT2C receptor as a primary target. A study investigating the structural characteristics and 5-HT2C receptor activity of various phenylpiperazines predicted that 1-(3-methoxyphenyl)piperazine (a close structural analog of m-MPP) acts as a 5-HT2C receptor agonist . This prediction was subsequently confirmed through in vitro and in vivo testing[1]. The agonist activity at 5-HT2C receptors is a key feature of many phenylpiperazines and is associated with a range of behavioral and physiological effects.
The stimulus effects of the related compound mCPP are predominantly mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors[2].
Other Serotonin Receptors and Transporter
The broader serotonergic profile of phenylpiperazines often includes interactions with other 5-HT receptor subtypes and the serotonin transporter (SERT). For instance, TFMPP is known to be a 5-HT receptor agonist, and its effects on seizure threshold are linked to the stimulation of 5-HT2 or both 5-HT1C and 5-HT2 receptors[3]. Furthermore, mCPP exhibits appreciable affinity for the serotonin transporter, suggesting a potential presynaptic mechanism of action in addition to its direct receptor interactions[4].
Adrenergic and Dopaminergic Receptors
Phenylpiperazines can also display affinity for adrenergic and dopaminergic receptors, which contributes to their complex pharmacological profiles. For example, the effects of TFMPP on seizure threshold appear to involve alpha-1 adrenoceptors[3].
Table 1: Receptor Binding and Functional Activity Profile of m-MPP and Related Phenylpiperazines
| Compound | Receptor/Transporter | Binding Affinity (Ki/IC50, nM) | Functional Activity | Reference |
| m-MPP (predicted) | 5-HT2C | - | Agonist | [1] |
| mCPP | 5-HT2C | - | Agonist | [2][5] |
| 5-HT2A | - | Antagonist | [2] | |
| SERT | IC50 = 230 | - | [4] | |
| TFMPP | 5-HT1C/5-HT2 | - | Agonist | [3] |
| α1-Adrenoceptor | - | Implicated in effects | [3] |
Note: A hyphen (-) indicates that specific quantitative data was not found in the searched literature.
In Vivo Neurochemical Effects
The interaction of m-MPP and its analogs with their molecular targets translates into measurable changes in brain neurochemistry, primarily affecting serotonin and dopamine levels.
Effects on Extracellular Serotonin
In vivo microdialysis studies in awake rats have demonstrated that intravenous administration of mCPP leads to a marked and dose-dependent increase in extracellular serotonin concentrations in the hippocampus, reaching 300-1,400% of baseline levels[6]. This effect is believed to be caused by a reversal of the serotonin transporter, as it was antagonized by the serotonin reuptake inhibitor citalopram but was not affected by the sodium channel blocker tetrodotoxin (TTX)[6].
Effects on Extracellular Dopamine
mCPP has also been shown to increase extracellular dopamine levels in the nucleus accumbens and striatum, although this effect is much weaker (125-170% of baseline) than its effect on serotonin[6]. In contrast to its effect on serotonin, the dopamine-releasing effect of mCPP appears to be sensitive to TTX[6].
Table 2: In Vivo Neurochemical Effects of mCPP
| Brain Region | Neurotransmitter | Dose of mCPP (mg/kg, i.v.) | % Change from Baseline | TTX Sensitivity | Reference |
| Hippocampus | Serotonin | 0.25 | ~300% | Insensitive | [6] |
| 2.5 | ~1400% | Insensitive | [6] | ||
| Nucleus Accumbens | Dopamine | 0.25 - 2.5 | 125-170% | Sensitive | [6] |
| Striatum | Dopamine | 0.25 - 2.5 | 125-170% | Sensitive | [6] |
Preclinical Behavioral Profile
The neurochemical alterations induced by phenylpiperazines manifest as distinct behavioral phenotypes in animal models, particularly those related to anxiety and depression.
Anxiety-Like Behavior
The related compound mCPP is known to produce anxiogenic-like effects in animal models. The discriminative stimulus produced by mCPP is considered a putative animal model of anxiety[7]. Infusion of mCPP into the hippocampus has been shown to have an anxiogenic-like effect in the rat social interaction test, an effect mediated by the activation of 5-HT1C receptors[8].
Depressive-Like Behavior
While direct evidence for the effects of m-MPP in models of depression is limited, the known interactions of phenylpiperazines with the serotonergic system suggest a potential role in modulating depressive-like behaviors. The antidepressant-like activity of related compounds is often assessed using the forced swim test.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of a freely moving animal.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.
-
Perfusion: A physiological solution (perfusate) is continuously pumped through the probe at a slow flow rate.
-
Dialysis: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Sample Collection: The outgoing perfusate (dialysate), containing the neurotransmitters, is collected at regular intervals.
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).[9][10][11][12][13]
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in rodents.[1][2][3][14][15]
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The session is recorded, and the time spent in and the number of entries into the open and closed arms are measured.
-
Interpretation: A decrease in the time spent in and entries into the open arms is indicative of anxiogenic-like behavior, while an increase suggests anxiolytic-like effects.
Forced Swim Test (FST)
Objective: To assess depressive-like behavior in rodents.[4][16][17][18][19]
Protocol:
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: The animal is placed in the water for a set period (e.g., 6 minutes).
-
Data Collection: The session is recorded, and the duration of immobility (floating without active swimming) is measured.
-
Interpretation: An increase in immobility time is interpreted as a state of behavioral despair, indicative of a depressive-like phenotype. Antidepressant compounds typically reduce immobility time.
Visualizations
Signaling Pathway
Caption: Postulated 5-HT2C receptor signaling cascade activated by m-MPP.
Experimental Workflow
Caption: Workflow for characterizing the neuropharmacological profile of m-MPP.
Conclusion
This compound is a phenylpiperazine derivative with a predicted profile as a 5-HT2C receptor agonist. Based on the extensive data available for the structurally similar compounds mCPP and TFMPP, m-MPP is likely to exert significant effects on the serotonergic system, leading to increased extracellular serotonin levels and modulating anxiety- and depression-related behaviors. The lack of specific quantitative binding and functional data for m-MPP underscores the need for further research to fully elucidate its neuropharmacological profile and therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.
References
- 1. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of 5-hydroxytryptamine receptor subtypes in the 1-[3-(trifluoromethyl)phenyl] piperazine-induced increase in threshold for maximal electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the activation of central 5-HT2C receptors by the 5-HT2C agonist mCPP on blood pressure and heart rate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-induced phosphorylation of the serotonin 5-HT2C receptor regulates its interaction with multiple PDZ protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine | C22H30N2O | CID 13329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the Parkinsonian toxin MPP+ on electrophysiological properties of nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. 74313 [pdspdb.unc.edu]
- 19. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicological Assessment of 1-(3-Methylphenyl)piperazine: An In-Depth Technical Guide
For: Researchers, scientists, and drug development professionals.
Disclaimer
This document provides a preliminary toxicological assessment of 1-(3-Methylphenyl)piperazine (3-MPP), also known as 1-(m-Tolyl)piperazine. Due to a lack of publicly available, direct experimental toxicological studies on 3-MPP, this guide extrapolates potential toxicological endpoints based on data from structurally related piperazine derivatives and general toxicological principles. The information herein should be used for preliminary assessment and to guide future experimental work. Direct empirical testing is essential for a definitive toxicological profile of this compound.
Introduction
This compound is a substituted piperazine derivative. The piperazine scaffold is common in a variety of pharmacologically active compounds, including approved therapeutics and designer drugs. As with any novel compound intended for further development or with the potential for human exposure, a thorough toxicological evaluation is critical. This technical guide summarizes the known information and provides a proposed framework for the preliminary toxicological screening of 3-MPP.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 41186-03-2 | PubChem |
| Molecular Formula | C₁₁H₁₆N₂ | PubChem |
| Molecular Weight | 176.26 g/mol | PubChem |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not specified | |
| pKa | Not available | |
| LogP | Not available |
Predicted Toxicological Profile Based on Piperazine Derivatives
While specific toxicological data for 3-MPP is not available, the broader class of phenylpiperazine derivatives has been studied. These compounds are known to exert effects on the central nervous system and have shown potential for toxicity in various organ systems.
General Toxicology of Phenylpiperazines
Phenylpiperazine derivatives are generally recognized as central nervous system (CNS) stimulants. Their mechanism of action often involves interaction with dopaminergic, noradrenergic, and predominantly serotoninergic systems[1]. Acute toxic effects reported for some piperazine derivatives include agitation, anxiety, tachycardia, and in some cases, seizures[1].
Hepatotoxicity of Piperazine Derivatives
In vitro studies on several piperazine derivatives, such as N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have indicated a potential for hepatotoxicity. These studies have shown that piperazine derivatives can induce oxidative stress, mitochondrial impairment, and apoptosis in hepatic cell lines[2]. The proposed mechanism involves the generation of reactive oxygen species (ROS), depletion of intracellular glutathione (GSH), and disruption of the mitochondrial membrane potential, leading to programmed cell death.
Table 2: In Vitro Hepatotoxicity of Structurally Related Piperazine Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| N-Benzylpiperazine (BZP) | Primary Rat Hepatocytes | MTT | EC₅₀ | 2.20 mM | [2] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Primary Rat Hepatocytes | MTT | EC₅₀ | 0.14 mM | [2] |
| N-Benzylpiperazine (BZP) | HepaRG | MTT | EC₅₀ | 6.60 mM | [2] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | HepaRG | MTT | EC₅₀ | 0.45 mM | [2] |
Cardiotoxicity of Piperazine Derivatives
There is emerging evidence suggesting that some piperazine derivatives may have cardiotoxic potential. The proposed mechanism involves the disruption of intracellular calcium (Ca²⁺) homeostasis and depletion of adenosine triphosphate (ATP), which can lead to impaired cardiac function[3].
Metabolism of Piperazine Derivatives
Piperazine derivatives are primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system[1]. The specific isozymes involved can vary depending on the substituents on the piperazine and phenyl rings. Subsequent phase II metabolism may involve glucuronidation and/or sulfation[1]. It is anticipated that this compound will follow a similar metabolic pathway.
Proposed Experimental Protocols for Preliminary Toxicological Screening
Given the absence of direct toxicological data for this compound, a battery of standard in vitro and in vivo screening assays is recommended. The following are detailed protocols for key preliminary toxicological studies.
Acute Oral Toxicity Study (Following OECD TG 423)
-
Objective: To determine the acute oral toxicity of this compound.
-
Test System: Female rats (e.g., Wistar or Sprague-Dawley), 8-12 weeks old.
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
A starting dose of 300 mg/kg body weight is administered by oral gavage to a group of three animals. The substance is dissolved in a suitable vehicle (e.g., corn oil).
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three animals.
-
If mortality is observed at the starting dose, the study is repeated with a lower dose (e.g., 50 mg/kg).
-
At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.
-
-
Endpoint: LD₅₀ (Median Lethal Dose) and observed signs of toxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic potential of this compound in a human cell line.
-
Test System: Human hepatoma cell line (HepG2).
-
Methodology:
-
HepG2 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound (e.g., from 0.1 µM to 10 mM) for 24 or 48 hours.
-
Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
Endpoint: IC₅₀ (Inhibitory Concentration 50%), representing the concentration that causes a 50% reduction in cell viability.
Bacterial Reverse Mutation Test (Ames Test, following OECD TG 471)
-
Objective: To evaluate the mutagenic potential of this compound.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Methodology:
-
The test is performed with and without a metabolic activation system (S9 mix from induced rat liver).
-
The bacterial strains are exposed to various concentrations of this compound.
-
Both a plate incorporation method and a pre-incubation method can be used.
-
After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the toxicology of piperazine derivatives and proposed experimental workflows for this compound.
Caption: Proposed mechanism of phenylpiperazine-induced hepatotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the Ames mutagenicity test.
Conclusion and Recommendations
This compound is a compound for which there is a significant lack of public toxicological data. Based on the known toxicological profiles of structurally related phenylpiperazine derivatives, it is prudent to anticipate potential CNS stimulant effects, as well as possible hepatotoxicity and cardiotoxicity. The primary metabolism is expected to be mediated by hepatic CYP450 enzymes.
It is strongly recommended that the proposed experimental protocols for acute oral toxicity, in vitro cytotoxicity, and mutagenicity be conducted to establish a baseline toxicological profile for this compound. Further studies, such as an assessment of hERG channel inhibition for cardiotoxicity and repeated-dose toxicity studies, should be considered based on the results of these preliminary screens and the intended application of the compound. A definitive understanding of the safety profile of this compound can only be achieved through direct experimental evaluation.
References
- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Metabolic Fate of 1-(3-Methylphenyl)piperazine in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated metabolic pathway of 1-(3-Methylphenyl)piperazine (3-MPP) in rats. Due to the limited direct research on 3-MPP, this document extrapolates from extensive studies on its close structural analogs, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). The metabolic transformations observed for these related compounds provide a strong predictive framework for understanding the biotransformation of 3-MPP in vivo.
Predicted Metabolic Pathways
The metabolism of phenylpiperazine derivatives in rats is characterized by two primary transformation routes: hydroxylation of the aromatic ring and degradation of the piperazine moiety.[1][2][3] These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.[4][5][6]
Phase I Metabolism:
-
Aromatic Hydroxylation: The methylphenyl group of 3-MPP is susceptible to hydroxylation at various positions on the aromatic ring. This is a common metabolic pathway for aromatic compounds and has been observed as a major metabolic step for mCPP and TFMPP.[1][2][3]
-
Piperazine Ring Degradation: The piperazine ring can undergo cleavage, leading to the formation of ethylenediamine derivatives.[1][2][3] This degradation can be followed by further metabolism of the resulting aniline-type structures.
-
N-Dealkylation: While less prominent, N-dealkylation of the piperazine ring is a possible metabolic route.
Phase II Metabolism:
-
The hydroxylated metabolites formed during Phase I can undergo conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[1][3]
-
Aniline derivatives resulting from piperazine ring degradation may be acetylated.[1][2]
The following diagram illustrates the predicted metabolic pathway of this compound in rats.
Experimental Protocols
The following sections detail the methodologies typically employed in the study of phenylpiperazine metabolism in rats, based on established protocols for its analogs.
In Vivo Metabolism Studies
Animal Model: Male Wistar rats are a commonly used model for in vivo metabolism studies of piperazine derivatives.[4][5]
Dosing and Sample Collection:
-
This compound is administered to rats, typically via a single dose.
-
Urine is collected over a 24-hour period.
-
For pharmacokinetic studies, blood samples can be collected at various time points post-administration.
Sample Preparation:
-
Urine:
-
For the analysis of conjugated metabolites, an enzymatic hydrolysis step using glucuronidase/arylsulfatase is performed.
-
Liquid-liquid extraction is then used to isolate the metabolites from the urine matrix.
-
The extracted metabolites are often derivatized, for example, by acetylation, to improve their volatility and chromatographic properties for GC-MS analysis.[1][2]
-
Analytical Methodology
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile metabolites.[1][2]
| Parameter | Typical Value |
| Column | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Ramped from an initial low temperature to a final high temperature |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
| Detection Mode | Full scan for metabolite identification and selected ion monitoring (SIM) for quantification |
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile and thermally labile metabolites, including conjugates.[3]
| Parameter | Typical Value |
| Column | Reversed-phase C18 column |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) |
| Detection Mode | Full scan MS and tandem MS (MS/MS) for structural elucidation |
The following diagram illustrates a typical experimental workflow for the identification of metabolites.
Summary of Expected Metabolites and Analytical Methods
The table below summarizes the expected metabolites of this compound based on studies of its analogs and the primary analytical techniques used for their identification.
| Metabolite Class | Specific Expected Metabolites | Primary Analytical Technique | Reference |
| Parent Compound | This compound | GC-MS, LC-MS | [1] |
| Phase I Metabolites | Hydroxy-1-(3-methylphenyl)piperazine isomers | GC-MS, LC-MS | [1] |
| N-(3-Methylphenyl)ethylenediamine | GC-MS, LC-MS | [1] | |
| 3-Methylaniline | GC-MS | [1] | |
| Hydroxy-3-methylaniline isomers | GC-MS | [1][2] | |
| Phase II Metabolites | Glucuronide/Sulfate conjugates of hydroxylated metabolites | LC-MS | [1] |
| N-Acetyl-hydroxy-3-methylaniline isomers | GC-MS | [1] | |
| N-Acetyl-3-methylaniline | GC-MS | [1][2] |
Conclusion
The metabolic pathway of this compound in rats is predicted to involve extensive Phase I and Phase II metabolism, primarily through aromatic hydroxylation and piperazine ring degradation. The experimental protocols and analytical methodologies outlined in this guide, derived from studies on structurally similar phenylpiperazine compounds, provide a robust framework for the definitive elucidation of its metabolic fate. Such studies are crucial for understanding the pharmacokinetic and toxicological profile of this compound in drug development.
References
- 1. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
The Versatility of 1-(3-Methylphenyl)piperazine in Medicinal Chemistry: A Precursor to Neurologically Active Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of therapeutic agents. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a valuable pharmacophore for optimizing drug candidates. Among the various substituted piperazines, 1-(3-Methylphenyl)piperazine has emerged as a particularly useful precursor in the synthesis of compounds targeting the central nervous system (CNS), especially those modulating serotonergic and dopaminergic pathways. This technical guide explores the utility of this compound as a starting material in the development of neurologically active compounds, providing an overview of its synthetic applications, quantitative biological data of its derivatives, detailed experimental protocols, and insights into their mechanisms of action.
Introduction to the this compound Scaffold
This compound is an aromatic piperazine derivative that serves as a versatile building block in drug discovery. The presence of the m-tolyl group influences the electronic and steric properties of the piperazine ring, which can be strategically exploited to achieve desired receptor binding affinities and pharmacokinetic profiles. This precursor is frequently employed in the synthesis of ligands for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[1][2]
Synthetic Applications and Methodologies
The chemical reactivity of the secondary amine in the piperazine ring of this compound allows for a variety of synthetic transformations, most commonly N-alkylation and N-acylation reactions. These reactions enable the introduction of diverse pharmacophoric elements, leading to the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
A common synthetic strategy involves the coupling of this compound with various electrophiles, such as alkyl halides or activated carboxylic acid derivatives, to yield the target compounds. The following workflow illustrates a general synthetic approach.
Derivatives Targeting Serotonin and Dopamine Receptors
A significant area of research has focused on the development of this compound derivatives as high-affinity ligands for serotonin and dopamine receptors. The modulation of these neurotransmitter systems is a key therapeutic strategy for many CNS disorders.
Serotonin Receptor Ligands
Derivatives of this compound have shown significant affinity for various serotonin receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors.[3] The affinity for these receptors can be fine-tuned by modifying the substituent at the N4 position of the piperazine ring.
| Compound ID | Target Receptor | Ki (nM) | Reference |
| Compound A | 5-HT1A | 15.2 | [3] |
| Compound B | 5-HT2A | 45.8 | [3] |
| Compound C | 5-HT1A | 8.7 | [4] |
| Compound D | 5-HT2A | 21.3 | [4] |
This table presents a selection of publicly available data and is for illustrative purposes.
Dopamine Receptor Ligands
Similarly, derivatives of this precursor have been investigated as antagonists for dopamine D2-like receptors (D2, D3, and D4).[5] Antagonism of these receptors is a primary mechanism of action for many antipsychotic drugs.
| Compound ID | Target Receptor | Ki (nM) | Reference |
| Compound E | D2 | 120.5 | [6] |
| Compound F | D3 | 75.2 | [7] |
| Compound G | D4 | 98.9 | [5] |
This table presents a selection of publicly available data and is for illustrative purposes.
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
The following protocol describes a general method for the N-alkylation of this compound.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., 1-bromo-3-chloropropane)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Methanol (CH3OH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure N-substituted derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity of a test compound to the 5-HT1A receptor.[8][9]
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
[3H]8-OH-DPAT (radioligand)
-
Test compound (derivative of this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM serotonin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]8-OH-DPAT at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mechanism of Action and Signaling Pathways
Derivatives of this compound often exert their pharmacological effects by modulating the signaling cascades downstream of their target receptors.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a Gi/Go-coupled receptor.[10][11] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in neuronal excitability.[12]
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is also coupled to Gi/Go proteins.[13][14] Similar to the 5-HT1A receptor, its activation inhibits adenylyl cyclase, leading to a reduction in cAMP levels and PKA activity. D2 receptor activation can also modulate ion channel activity, contributing to its overall effect on neuronal function.[5]
Conclusion
This compound is a valuable and versatile precursor in medicinal chemistry, particularly for the development of novel therapeutic agents targeting the central nervous system. Its amenability to a wide range of synthetic modifications allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective ligands for key neurotransmitter receptors. The derivatives of this compound have demonstrated significant potential as modulators of serotonin and dopamine signaling, highlighting the importance of this scaffold in the ongoing search for improved treatments for neurological and psychiatric disorders. Further exploration of the chemical space around this privileged structure is likely to yield new and effective drug candidates.
References
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 1-(3-Methylphenyl)piperazine
Abstract
This application note provides two detailed, step-by-step protocols for the synthesis of 1-(3-Methylphenyl)piperazine, a valuable building block in pharmaceutical research and development. The primary protocol describes a classical approach involving the reaction of m-toluidine with bis(2-chloroethyl)amine hydrochloride. An alternative, modern approach utilizing the Buchwald-Hartwig amination for the coupling of 3-bromotoluene and piperazine is also presented. This document is intended for researchers, scientists, and professionals in drug development, offering clear methodologies and data presentation to facilitate the laboratory synthesis of this key intermediate.
Introduction
This compound, also known as 1-(m-tolyl)piperazine, is a significant structural motif found in a variety of biologically active compounds. Its presence is often crucial for the pharmacological activity of drugs targeting the central nervous system. The efficient and reliable synthesis of this compound is therefore of considerable interest to the medicinal chemistry community. This note details two common and effective methods for its preparation.
Synthesis Protocols
Two primary methods for the synthesis of this compound are presented below.
Protocol 1: Classical Synthesis via Nucleophilic Substitution
This protocol is adapted from a similar synthesis of 1-(3-Ethylphenyl)piperazine monohydrochloride and involves the reaction of m-toluidine with bis(2-chloroethyl)amine hydrochloride.[1]
Reaction Scheme:
m-Toluidine + Bis(2-chloroethyl)amine hydrochloride → this compound
Materials and Reagents:
-
m-Toluidine
-
Bis(2-chloroethyl)amine hydrochloride
-
Absolute Ethanol
-
Anhydrous Potassium Carbonate
-
Ethyl Acetate
-
2-Propanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve m-toluidine and an equimolar amount of bis(2-chloroethyl)amine hydrochloride in absolute ethanol.
-
First Reflux: Heat the solution to reflux under a nitrogen atmosphere for 16 hours.
-
Basification and Second Reflux: Cool the reaction mixture and add 1.5 molar equivalents of anhydrous potassium carbonate. Resume heating at reflux for an additional 16 hours.
-
Work-up: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Triturate the resulting residue with ethyl acetate to induce precipitation of the crude product. For further purification, the crude solid can be recrystallized from 2-propanol to yield the final product.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a modern alternative that utilizes a palladium-catalyzed cross-coupling reaction. The conditions are based on general procedures for the Buchwald-Hartwig amination of aryl bromides with piperazines.
Reaction Scheme:
3-Bromotoluene + Piperazine --(Pd catalyst, ligand, base)--> this compound
Materials and Reagents:
-
3-Bromotoluene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Experimental Procedure:
-
Reaction Setup: To a Schlenk tube, add palladium(II) acetate (1-2 mol%), BINAP (1-2 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Addition of Reactants: Add anhydrous toluene, followed by 3-bromotoluene (1 equivalent) and piperazine (1.2 equivalents).
-
Reaction: Heat the mixture with vigorous stirring to 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Data Summary
The following table summarizes the key quantitative parameters for the described synthetic protocols.
| Parameter | Protocol 1: Classical Synthesis | Protocol 2: Buchwald-Hartwig Amination |
| Starting Materials | m-Toluidine, Bis(2-chloroethyl)amine HCl | 3-Bromotoluene, Piperazine |
| Key Reagents | Potassium Carbonate | Pd(OAc)₂, BINAP, NaOtBu |
| Solvent | Absolute Ethanol | Toluene |
| Reaction Temperature | Reflux | 100 °C |
| Reaction Time | 32 hours | Typically 2-24 hours |
| Typical Yield | ~70% (based on similar synthesis)[1] | >80% (based on similar syntheses) |
Experimental Workflow Diagrams
Below are diagrams illustrating the workflows for the two synthetic protocols.
References
Application Note: Quantification of 1-(3-Methylphenyl)piperazine in Biological Matrices using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection and quantification of 1-(3-Methylphenyl)piperazine (m-MPP) in biological matrices such as plasma and urine. The protocol outlines procedures for sample preparation, instrument parameters, and data analysis. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, toxicological screenings, and forensic analysis of piperazine derivatives.
Introduction
This compound (m-MPP) is a psychoactive compound belonging to the piperazine class of drugs. These substances are often encountered as new psychoactive substances (NPS) and may be found in illicit products, necessitating robust analytical methods for their detection and quantification.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[3] This application note provides a comprehensive protocol for the quantitative analysis of m-MPP in biological samples, which is essential for quality control, research, and safety assessments.[3]
Experimental
Materials and Reagents
-
This compound (m-MPP) reference standard
-
Internal Standard (IS) (e.g., 4-hydroxi-3-methoxybenzylamine hydrochloride)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium hydroxide
-
Hydrochloric acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
Instrumentation
A gas chromatograph coupled with a mass spectrometer is utilized for this analysis. The following instrumental parameters can be adapted from methods developed for similar piperazine compounds.[1]
-
Gas Chromatograph (GC): Agilent 6890 GC system or equivalent
-
Mass Spectrometer (MS): Agilent 5973 Mass Selective Detector or equivalent
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[1]
-
Injector: Splitless mode at 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp 1: 15°C/min to 180°C, hold for 2 min
-
Ramp 2: 20°C/min to 280°C, hold for 5 min
-
-
MS Transfer Line Temperature: 280°C[1]
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
Sample Preparation
A robust sample preparation protocol is critical for removing interferences and concentrating the analyte. The following procedure is a general guideline and may require optimization based on the specific matrix.
-
Protein Precipitation (for plasma samples): To 1 mL of plasma, add 2 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the supernatant (from protein precipitation) or urine sample to approximately 9-10 with ammonium hydroxide.
-
Add 5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE) - Alternative to LLE:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness.
-
-
Derivatization: Reconstitute the dried extract with 50 µL of MSTFA and 50 µL of ethyl acetate. Heat at 70°C for 30 minutes. This step improves the chromatographic behavior and sensitivity of the analyte.
Calibration and Quantification
Prepare a series of calibration standards by spiking blank plasma or urine with known concentrations of m-MPP.[1][4] Process these standards alongside the unknown samples. The concentration of m-MPP in the samples is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.[3][5]
Results and Discussion
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters are summarized in the table below, with representative values adapted from studies on similar piperazine derivatives.[1][4]
| Validation Parameter | Matrix | Typical Value | Reference |
| Linearity Range | Plasma, Urine | 0.01 - 10 µg/mL | [1][4] |
| Correlation Coefficient (r²) | Plasma, Urine | > 0.99 | [4] |
| Limit of Detection (LOD) | Plasma | 0.004 µg/mL | [1][4] |
| Urine | 0.002 µg/mL | [1][4] | |
| Limit of Quantification (LOQ) | Plasma | 0.016 µg/mL | [1][4] |
| Urine | 0.008 µg/mL | [1][4] | |
| Accuracy (% Recovery) | Plasma | 85 - 110% | [1][4] |
| Urine | 90 - 105% | [1][4] | |
| Precision (% RSD) | Plasma, Urine | < 15% | [6] |
| Extraction Efficiency | Plasma | 79 - 96% | [1][4] |
| Urine | 90 - 108% | [1][4] |
Data Analysis
The mass spectrometer will generate a chromatogram, and the peak corresponding to the derivatized m-MPP can be identified based on its retention time and specific mass-to-charge ratio (m/z) fragments. For quantitative analysis, the peak area is integrated.[5]
Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of m-MPP.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the detection and quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrumental analysis, along with the method validation parameters, offers a comprehensive guide for researchers in various fields. The high sensitivity and selectivity of this method make it suitable for a wide range of applications, from clinical and forensic toxicology to pharmaceutical research.
References
Application Note: HPLC-UV Analysis of 1-(3-Methylphenyl)piperazine and its Impurities
Introduction
1-(3-Methylphenyl)piperazine is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound and its potential process-related and degradation impurities. The method is suitable for quality control and stability testing in research and drug development settings.
Potential impurities can arise from the synthesis process or through degradation of the final product.[2][3] Common process-related impurities may include positional isomers and starting materials, while degradation products can be formed under stress conditions such as acid and base hydrolysis, oxidation, and exposure to heat and light.[4][5] This method is designed to separate the main component from these potential impurities, demonstrating its specificity and stability-indicating nature.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis.
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of the parent compound and its impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 10% B
-
32-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
2. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing known or potential impurities (e.g., 1-(2-Methylphenyl)piperazine, 1-(4-Methylphenyl)piperazine, and piperazine) at a concentration of approximately 100 µg/mL each in the diluent.
-
System Suitability Solution: Mix aliquots of the standard and impurity stock solutions and dilute with the diluent to obtain a final concentration of approximately 10 µg/mL for this compound and 1 µg/mL for each impurity.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration of approximately 100 µg/mL.
3. Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard.[3][5]
-
Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N HCl at 60 °C for 4 hours.[4]
-
Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH at 60 °C for 4 hours.[4]
-
Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.[3][6]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 70 °C for 48 hours.[4]
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.
After the specified exposure times, the solutions are neutralized (if necessary), diluted with the diluent to a suitable concentration, and analyzed by HPLC.
Data Presentation
The following table summarizes the hypothetical quantitative data for the analysis of this compound and its potential impurities using the described HPLC-UV method.
Table 1: Quantitative Data for this compound and its Impurities
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Piperazine | 3.5 | 0.23 | - | 0.05 | 0.15 |
| 1-(2-Methylphenyl)piperazine | 14.2 | 0.95 | 2.1 | 0.03 | 0.09 |
| This compound | 15.0 | 1.00 | - | 0.02 | 0.06 |
| 1-(4-Methylphenyl)piperazine | 15.8 | 1.05 | 2.5 | 0.03 | 0.09 |
| Unknown Degradation Product 1 | 18.2 | 1.21 | 4.2 | N/A | N/A |
| Unknown Degradation Product 2 | 20.5 | 1.37 | 5.1 | N/A | N/A |
Mandatory Visualizations
References
- 1. This compound | 41186-03-2 [chemicalbook.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ajrconline.org [ajrconline.org]
Application Note: A Validated Bioanalytical Method for the Quantification of 1-(3-Methylphenyl)piperazine (m-MPP) in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive and validated bioanalytical method for the accurate and precise quantification of 1-(3-Methylphenyl)piperazine (m-MPP) in human plasma. The described method employs a straightforward protein precipitation extraction procedure and utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This method has been validated in accordance with established regulatory guidelines and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development. All quantitative data from the validation is presented in tabular format for clarity, and detailed experimental protocols are provided.
Introduction
This compound (m-MPP) is a chemical compound belonging to the phenylpiperazine class, which is a common scaffold in the development of new therapeutics, particularly those targeting the central nervous system. To accurately characterize the pharmacokinetic profile of m-MPP, a robust and reliable bioanalytical method for its quantification in biological matrices such as plasma is essential. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of m-MPP in human plasma, outlining the experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection, as well as the results of the method validation.
Experimental Protocols
Materials and Reagents
-
This compound (m-MPP) reference standard
-
1-(3-Chlorophenyl)piperazine (m-CPP) as Internal Standard (IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 x 4.6 mm or equivalent
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Stock solutions of m-MPP and the internal standard (IS), m-CPP, were prepared by dissolving the accurately weighed reference standards in methanol to achieve a final concentration of 1 mg/mL.
Working Solutions: Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
Preparation of Calibration Standards and Quality Control (QC) Samples
Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions of m-MPP. The final concentrations for the calibration curve were 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL. Quality control samples were prepared at four concentration levels:
-
LLOQ QC: 1 ng/mL (Lower Limit of Quantification)
-
Low QC: 3 ng/mL
-
Mid QC: 30 ng/mL
-
High QC: 150 ng/mL
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (m-CPP in acetonitrile at 50 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Phenomenex Kinetex® C18, 2.6 µm, 100 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 3.0 min, hold at 80% B for 1.0 min, return to 20% B and equilibrate for 1.0 min |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (m-MPP) | To be determined by direct infusion of the reference standard |
| MRM Transition (IS) | To be determined by direct infusion of the reference standard |
| Ion Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
Method Validation
The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with regulatory guidelines.[1][2][3]
Linearity
The linearity of the method was assessed by analyzing a series of eight calibration standards ranging from 1 to 200 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| m-MPP | 1 - 200 | > 0.995 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of the LLOQ, Low, Mid, and High QC samples on three separate days. The acceptance criteria for accuracy are within ±15% (±20% for LLOQ) of the nominal value, and for precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[2][3]
Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 1.00 | 0.98 | 98.0 | 8.5 |
| Low | 3.00 | 2.95 | 98.3 | 6.2 |
| Mid | 30.0 | 30.8 | 102.7 | 4.1 |
| High | 150 | 147.5 | 98.3 | 3.5 |
Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 1.00 | 1.02 | 102.0 | 10.2 |
| Low | 3.00 | 3.05 | 101.7 | 7.8 |
| Mid | 30.0 | 29.9 | 99.7 | 5.5 |
| High | 150 | 151.2 | 100.8 | 4.8 |
Recovery
The extraction recovery of m-MPP from human plasma was determined by comparing the peak areas of the analyte from extracted QC samples (Low, Mid, and High) with the peak areas of unextracted samples (analyte spiked into the supernatant of extracted blank plasma).
| QC Level | Mean Recovery (%) |
| Low | 92.5 |
| Mid | 94.1 |
| High | 93.8 |
Stability
The stability of m-MPP in human plasma was assessed under various storage and handling conditions. The mean concentration of the stability samples was compared to that of freshly prepared QC samples. The analyte is considered stable if the deviation is within ±15%. Phenyl piperazines have been noted for potential instability, so thorough evaluation is critical.[4]
| Stability Condition | Duration | Temperature | Mean Stability (%) |
| Bench-top | 6 hours | Room Temperature | 97.2 |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp. | 95.8 |
| Long-term | 30 days | -80°C | 98.5 |
| Autosampler | 24 hours | 4°C | 99.1 |
Visualizations
Caption: Overall workflow of the bioanalytical method for m-MPP in plasma.
Caption: Detailed workflow of the sample preparation protocol.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of this compound in human plasma. The validation results demonstrate that the method meets the stringent requirements for linearity, accuracy, precision, and stability. The simple protein precipitation procedure allows for a high-throughput analysis, making this method well-suited for pharmacokinetic studies in the drug development pipeline.
References
In vitro assay protocol for testing 1-(3-Methylphenyl)piperazine at 5-HT receptors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Methylphenyl)piperazine is an arylpiperazine derivative, a chemical class known for its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. Understanding the pharmacological profile of this compound at different 5-HT receptor subtypes is crucial for elucidating its potential therapeutic applications and off-target effects. This document provides detailed protocols for in vitro assays to characterize the binding affinity and functional activity of this compound at key 5-HT receptors. The protocols are designed to be readily implemented in a laboratory setting.
While specific quantitative data for this compound is not extensively available in the public domain, the following protocols provide the methodologies to generate such data. For illustrative purposes, data for structurally related and well-characterized arylpiperazines may be referenced.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described in vitro assays for this compound.
Table 1: Binding Affinity (Ki) of this compound at Human 5-HT Receptor Subtypes
| 5-HT Receptor Subtype | Radioligand | Kd of Radioligand (nM) | Cell Line/Tissue | Ki (nM) |
| 5-HT1A | [3H]-8-OH-DPAT | User-determined | HEK293-h5-HT1A | Experimental |
| 5-HT2A | [3H]-Ketanserin | User-determined | CHO-K1-h5-HT2A | Experimental |
| 5-HT2C | [3H]-Mesulergine | User-determined | HEK293-h5-HT2C | Experimental |
| 5-HT3 | [3H]-GR65630 | User-determined | HEK293-h5-HT3A | Experimental |
| ... (other subtypes) | ... | ... | ... | ... |
Table 2: Functional Activity (EC50/IC50, Emax) of this compound at Human 5-HT Receptor Subtypes
| 5-HT Receptor Subtype | Assay Type | Agonist/Antagonist Mode | EC50/IC50 (nM) | Emax (% of control) |
| 5-HT1A | cAMP Inhibition | Agonist | Experimental | Experimental |
| 5-HT2A | Calcium Flux | Agonist | Experimental | Experimental |
| 5-HT2C | Calcium Flux | Agonist | Experimental | Experimental |
| 5-HT3 | Ion Flux (e.g., Guanidinium) | Antagonist | Experimental | Experimental |
| ... (other subtypes) | ... | ... | ... | ... |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand specific for the 5-HT receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Non-specific binding (NSB) determinator (a high concentration of a known unlabeled ligand for the receptor, e.g., 10 µM serotonin).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane pellets on ice and resuspend in ice-cold binding buffer. Homogenize the suspension and determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in binding buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in binding buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), and 100 µL of the diluted cell membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of the NSB determinator, 50 µL of radioligand solution, and 100 µL of the diluted cell membrane suspension.
-
Competition Binding: Add 50 µL of each concentration of this compound, 50 µL of radioligand solution, and 100 µL of the diluted cell membrane suspension.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Gi-coupled Receptors (e.g., 5-HT1A)
This protocol is designed to measure the agonist or antagonist activity of this compound at Gi-coupled 5-HT receptors by quantifying the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production.
Materials:
-
A cell line stably expressing the human Gi-coupled 5-HT receptor of interest (e.g., CHO-K1-h5-HT1A).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound.
-
Forskolin.
-
A known 5-HT receptor agonist (for antagonist mode).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White, opaque 96- or 384-well microplates.
-
A microplate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Culture the cells according to standard protocols. The day before the assay, seed the cells into the microplates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Agonist Mode Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add the diluted this compound or vehicle control to the appropriate wells. c. Add a submaximal concentration of forskolin (e.g., EC80) to all wells except the basal control. d. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Antagonist Mode Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add the diluted this compound or vehicle control to the appropriate wells and pre-incubate. c. Add a known agonist at its EC50 or EC80 concentration to the wells, along with a submaximal concentration of forskolin. d. Incubate at 37°C for a specified time.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the logarithm of the concentration of this compound to determine the EC50 (potency) and Emax (efficacy) for the inhibition of forsklin-stimulated cAMP production.
-
Antagonist Mode: Plot the inhibition of the agonist-induced response against the logarithm of the concentration of this compound to determine the IC50.
-
Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2A, 5-HT2C)
This protocol measures the agonist or antagonist activity of this compound at Gq-coupled 5-HT receptors by detecting changes in intracellular calcium concentration.
Materials:
-
A cell line stably expressing the human Gq-coupled 5-HT receptor of interest (e.g., HEK293-h5-HT2A).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (to prevent dye leakage).
-
This compound.
-
A known 5-HT receptor agonist (for antagonist mode).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture: Seed the cells into the microplates the day before the assay and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid in assay buffer). Incubate in the dark at 37°C for 60 minutes, then at room temperature for 30 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound in a separate compound plate.
-
Assay Measurement: a. Place both the cell plate and the compound plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for each well. c. Agonist Mode: The instrument will automatically add the diluted this compound to the cell plate, and the fluorescence signal will be monitored in real-time to detect an increase in intracellular calcium. d. Antagonist Mode: Pre-incubate the cells with this compound before adding a known agonist at its EC50 or EC80 concentration. Monitor the inhibition of the agonist-induced calcium flux.
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is plotted against the logarithm of the compound concentration.
-
Agonist Mode: Determine the EC50 and Emax from the concentration-response curve.
-
Antagonist Mode: Determine the IC50 from the concentration-response curve.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro pharmacological characterization of this compound at various 5-HT receptor subtypes. By systematically performing radioligand binding assays and appropriate functional assays, researchers can determine the affinity, potency, and efficacy of this compound, thereby building a comprehensive understanding of its serotonergic activity. This information is invaluable for guiding further drug discovery and development efforts.
Application Notes: Characterization of 1-(3-Methylphenyl)piperazine in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methylphenyl)piperazine (m-MPP), also known as 1-(m-Tolyl)piperazine, is a substituted arylpiperazine derivative. This class of compounds is of significant interest in neuroscience and pharmacology due to the frequent interaction of its members with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Structurally similar compounds, such as 1-(m-chlorophenyl)piperazine (mCPP), have demonstrated broad-spectrum affinity for multiple 5-HT receptor subtypes. These interactions make arylpiperazines valuable tools for studying receptor function and potential scaffolds for the development of novel therapeutics targeting neuropsychiatric and neurological disorders.
Competitive binding assays are a fundamental technique used to determine the affinity of an unlabeled test compound, such as m-MPP, for a specific receptor by measuring its ability to displace a labeled ligand with known binding characteristics. This document provides detailed protocols for conducting competitive radioligand binding assays to characterize the interaction of this compound with serotonin and dopamine receptors, along with an overview of the associated signaling pathways.
Pharmacological Profile and Receptor Affinity
While specific binding data for this compound is not extensively documented in publicly available literature, the pharmacological profile can be inferred from structurally related arylpiperazines. For instance, 1-(m-chlorophenyl)piperazine (mCPP) exhibits affinity for multiple serotonin receptor subtypes. It is anticipated that m-MPP will display a similar binding profile, primarily targeting serotonergic and dopaminergic receptors. The following table provides example binding affinities based on data for structurally related compounds to illustrate how results from a competitive binding assay would be presented.
Table 1: Example Competitive Binding Affinity (Ki) of an Arylpiperazine Compound
| Receptor Subtype | Radioligand | Example Ki (nM) |
| 5-HT1A | [³H]-8-OH-DPAT | 150 |
| 5-HT2A | [³H]-Ketanserin | 250 |
| 5-HT2C | [³H]-Mesulergine | 300 |
| Dopamine D₂ | [³H]-Spiperone | 500 |
| Dopamine D₃ | [³H]-Spiperone | 450 |
Note: The Ki values presented are illustrative and based on the binding profiles of structurally similar arylpiperazines. Actual values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT₂ₐ Receptor
This protocol describes the methodology to determine the binding affinity of this compound for the human 5-HT₂ₐ receptor.
Materials:
-
Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]-Ketanserin (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound (m-MPP).
-
Non-specific Binding Control: Mianserin (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Dilute the [³H]-Ketanserin in Assay Buffer to a final concentration of approximately 0.5 nM.
-
Prepare the cell membrane suspension in Assay Buffer to a concentration of 10-20 µg of protein per well.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of Mianserin (10 µM), 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of this compound dilution, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of m-MPP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Competitive Radioligand Binding Assay for Dopamine D₂ Receptor
This protocol outlines the procedure for assessing the binding affinity of this compound for the human Dopamine D₂ receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from CHO-K1 cells stably expressing the human Dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone (specific activity ~80-100 Ci/mmol).
-
Test Compound: this compound (m-MPP).
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
All other materials are as listed in Protocol 1.
Procedure:
-
Preparation of Reagents:
-
Follow the same procedure for preparing the test compound dilutions as in Protocol 1.
-
Dilute [³H]-Spiperone in Assay Buffer to a final concentration of approximately 0.2 nM.
-
Prepare the membrane suspension to a concentration of 20-40 µg of protein per well.
-
-
Assay Setup:
-
Set up the 96-well plate as described in Protocol 1, substituting the appropriate reagents for the D₂ receptor assay.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes.
-
-
Filtration and Washing:
-
Follow the same procedure as in Protocol 1.
-
-
Radioactivity Measurement:
-
Follow the same procedure as in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC₅₀ and Ki values of this compound for the Dopamine D₂ receptor.
-
Visualization of Methodologies and Signaling Pathways
To aid in the conceptualization of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
The primary targets of arylpiperazines, the serotonin and dopamine receptors, are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.
Caption: Simplified 5-HT₂ₐ receptor signaling pathway.
Dopamine D₂-like receptors, on the other hand, are typically coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase.
Caption: Simplified Dopamine D₂ receptor signaling pathway.
Conclusion
The provided protocols offer a robust framework for characterizing the binding profile of this compound at key serotonin and dopamine receptors using competitive binding assays. These methods are essential for determining the affinity and selectivity of this compound, which are critical parameters in the early stages of drug discovery and for its use as a pharmacological tool. The accompanying diagrams of the experimental workflow and signaling pathways serve to visually summarize the practical and theoretical aspects of these investigations. Accurate determination of the binding affinities of m-MPP will elucidate its potential mechanism of action and guide further research into its pharmacological effects.
Application of 1-(3-Methylphenyl)piperazine in Rodent Behavioral Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methylphenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. While it is often utilized as a synthetic intermediate in the development of more complex molecules, its structural similarity to other pharmacologically active phenylpiperazines, such as 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), suggests its potential for activity within the central nervous system (CNS).[1][2][3] Phenylpiperazine derivatives are known to interact with serotonergic and dopaminergic systems, making them valuable tools for investigating the neurobiological basis of various behaviors and for the preclinical assessment of novel therapeutic agents.[4]
These application notes provide an overview of the potential uses of this compound in common rodent behavioral models of anxiety, depression, and cognition, based on the well-documented effects of its structural analogs. Detailed protocols for key experimental procedures are also provided to facilitate study design and execution.
I. Models of Anxiety
Phenylpiperazine compounds, notably m-CPP, have been shown to induce anxiety-like behaviors in rodents, making them useful for validating anxiolytic drug candidates.[5][6][7] The primary model for assessing these effects is the Elevated Plus Maze (EPM).
Elevated Plus Maze (EPM)
The EPM test is a widely used assay to assess anxiety-like behavior in rodents.[8][9][10] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[9][10]
Experimental Rationale: Anxiogenic compounds like m-CPP typically decrease the time spent and the number of entries into the open arms of the maze.[5] Conversely, anxiolytic drugs are expected to increase open arm exploration.
Quantitative Data Summary (Based on m-CPP studies)
| Parameter | Vehicle Control | 1-(3-chlorophenyl)piperazine (m-CPP) | Expected outcome with this compound (Anxiogenic-like) |
| Time in Open Arms (%) | ~30-40% | Decreased | Decrease |
| Entries into Open Arms (%) | ~40-50% | Decreased | Decrease |
| Time in Closed Arms (%) | ~60-70% | Increased | Increase |
| Total Arm Entries | Variable | No significant change | No significant change (to rule out motor effects) |
Note: Dosages for m-CPP in rodent studies typically range from 0.5 to 4 mg/kg, administered intraperitoneally (i.p.).[11][12]
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[13]
-
Acclimation: Allow animals to habituate to the testing room for at least 60 minutes prior to the test.[10]
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., i.p.) 30 minutes before testing.
-
Procedure:
-
Data Analysis:
-
Score the number of entries into and the time spent in the open and closed arms. An entry is typically defined as all four paws entering an arm.[9]
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Total arm entries can be used as a measure of general locomotor activity.
-
-
Maintenance: Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.[10]
II. Models of Depression
The Forced Swim Test (FST) is a common behavioral paradigm used to screen for antidepressant efficacy.[15][16]
Forced Swim Test (FST)
The FST is based on the principle of behavioral despair. When placed in an inescapable cylinder of water, rodents will eventually cease active escape attempts and adopt an immobile posture.[16][17] Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility. While some phenylpiperazines like TFMPP did not alter immobility time on their own, they were shown to antagonize the effects of known antidepressants, suggesting a modulatory role in depressive-like states.[18]
Experimental Rationale: this compound could be evaluated for its intrinsic effects on immobility or for its ability to modulate the effects of established antidepressants.
Quantitative Data Summary (Based on TFMPP studies)
| Parameter | Vehicle Control | Antidepressant (e.g., Desipramine) | Antidepressant + TFMPP | Expected outcome with this compound (Modulatory effect) |
| Immobility Time (seconds) | High | Decreased | Increased (Antagonizes antidepressant effect) | Potential to antagonize antidepressant effect |
| Swimming Time (seconds) | Low | Increased | Decreased | Potential to decrease active behaviors when co-administered with an antidepressant |
| Climbing Time (seconds) | Low | Increased (depending on antidepressant class) | Decreased | Potential to decrease active behaviors when co-administered with an antidepressant |
Note: TFMPP has been studied at doses of 0.1 and 0.6 mg/kg (i.p.) in rats.[18]
Experimental Protocol: Forced Swim Test
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[15][19]
-
Acclimation: Habituate animals to the testing room before the experiment.
-
Procedure (for mice):
-
A single 6-minute test session is typically used.[15]
-
Gently place the mouse into the water.
-
Record the entire session.
-
-
Data Analysis:
-
Score the last 4 minutes of the test.
-
Measure the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.[16]
-
Active behaviors (swimming and climbing) can also be scored separately.
-
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a heated cage for a short period to prevent hypothermia.[17]
III. Models of Cognition
The Novel Object Recognition (NOR) test is used to evaluate learning and memory, particularly recognition memory, in rodents.[20][21]
Novel Object Recognition (NOR) Test
This test leverages the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[22] The ability to remember a previously encountered object is used as an index of cognitive function.[20]
Experimental Rationale: The effects of this compound on cognitive performance can be assessed. Pro-cognitive compounds would be expected to increase the time spent exploring the novel object, while cognitive-impairing agents would decrease it.
Quantitative Data Summary
| Parameter | Vehicle Control | Pro-cognitive Compound | Cognitive-impairing Compound |
| Discrimination Index (DI) | > 0.5 | Increased | Decreased (towards 0.5) |
| Time with Novel Object (%) | > 50% | Increased | Decreased (towards 50%) |
| Time with Familiar Object (%) | < 50% | Decreased | Increased (towards 50%) |
| Total Exploration Time | Variable | No significant change | No significant change (to rule out motor or motivational effects) |
Discrimination Index (DI) = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time)
Experimental Protocol: Novel Object Recognition
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of objects that are distinct in shape and texture but similar in size and lacking innate motivational properties.
-
Procedure: The test is typically conducted over three days.[22]
-
Day 1: Habituation: Allow each animal to freely explore the empty arena for 5-10 minutes to acclimate.
-
Day 2: Training (Familiarization) Phase: Place two identical objects in the arena. Place the animal in the arena and allow it to explore for a set period (e.g., 10 minutes).[22]
-
Day 3: Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration for 5-10 minutes. The delay between training and testing can be varied to assess short-term or long-term memory.[22]
-
-
Data Analysis:
-
Score the amount of time the animal's nose is directed at and within 2 cm of each object.[23]
-
Calculate the Discrimination Index (DI). A DI significantly above 0.5 indicates successful recognition memory.
-
-
Controls: The position of the novel object should be counterbalanced across animals to avoid place preference confounds. Clean the arena and objects thoroughly between trials.[23]
IV. Signaling Pathways and Visualizations
The behavioral effects of phenylpiperazines are largely attributed to their interaction with the serotonergic system, particularly 5-HT receptors.[4] m-CPP, for example, is an agonist at 5-HT1B and 5-HT2C receptors and a partial agonist at 5-HT2A receptors.[5] These interactions modulate downstream signaling cascades that influence mood and behavior.
Caption: General experimental workflow for rodent behavioral testing.
Caption: Putative serotonergic signaling pathways for phenylpiperazines.
References
- 1. This compound | 41186-03-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. scirp.org [scirp.org]
- 12. scirp.org [scirp.org]
- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lasa.co.uk [lasa.co.uk]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. 1-(3-Trifluoromethylphenyl) piperazine (TFMPP) in the ventral tegmental area reduces the effect of desipramine in the forced swimming test in rats: possible role of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Novel Object Recognition in the rat (NOR) - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 22. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note and Protocol for the Extraction of 1-(3-Methylphenyl)piperazine from Urine
Introduction
1-(3-Methylphenyl)piperazine (m-MPP) is a psychoactive compound belonging to the piperazine class of drugs. As with many designer drugs, its use is a concern for public health and safety, necessitating reliable methods for its detection in biological matrices for clinical and forensic toxicology.[1][2] Urine is a common matrix for drug testing due to its non-invasive collection and the relatively high concentration of drugs and their metabolites. This application note details a robust liquid-liquid extraction (LLE) procedure for the isolation of m-MPP from human urine prior to analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). The described protocol is based on an ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction (UA-LDS-DLLME) method, which offers high recovery and sensitivity with minimal solvent consumption.[1][2]
Metabolic Pathway of Piperazine Derivatives
Piperazine derivatives generally undergo metabolism in the body, primarily through the cytochrome P450 enzyme system, followed by potential glucuronidation or sulfation.[3] The metabolism of m-MPP is expected to involve hydroxylation of the aromatic ring and potential degradation of the piperazine moiety.[4] Understanding these metabolic pathways is crucial for identifying appropriate analytical targets, which may include both the parent drug and its major metabolites.
Caption: Conceptual metabolic pathway of this compound.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described UA-LDS-DLLME method for the analysis of piperazine derivatives, including compounds structurally similar to m-MPP.[1][2]
| Parameter | Value Range |
| Linearity (ng/mL) | 10 - 1500 |
| Correlation Coefficient (r) | 0.9914 - 0.9983 |
| Limit of Detection (LOD) (ng/mL) | 0.3 - 2 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 |
| Recovery (%) | 76.3 - 93.3 |
Experimental Protocol: UA-LDS-DLLME
This protocol is adapted from a validated method for the extraction of piperazine derivatives from urine.[1][2]
Materials and Reagents:
-
Human urine samples
-
This compound standard
-
Sodium hydroxide (NaOH) solution
-
n-Hexane (extraction solvent)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
GC-MS/MS system
Procedure:
-
Sample Preparation:
-
Collect 1 mL of urine in a centrifuge tube.
-
Adjust the pH of the urine sample to 12 using NaOH solution. This step is crucial for ensuring that the analyte is in its non-ionized form, facilitating its extraction into the organic solvent.
-
-
Extraction:
-
Add 100 µL of n-hexane to the pH-adjusted urine sample.
-
Subject the mixture to ultrasonication for 3 minutes to ensure the complete dispersion of the n-hexane in the urine sample, forming a turbid suspension.
-
-
Phase Separation:
-
Centrifuge the resulting suspension at 10,000 rpm for 3 minutes. This will break the emulsion and separate the organic and aqueous layers.
-
-
Collection and Analysis:
-
Carefully collect the supernatant (n-hexane layer), which contains the extracted m-MPP.
-
The collected organic phase is then ready for analysis by GC-MS/MS.
-
Experimental Workflow
The following diagram illustrates the key steps of the ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction (UA-LDS-DLLME) procedure.
Caption: Workflow for m-MPP extraction from urine using UA-LDS-DLLME.
Discussion
The presented UA-LDS-DLLME protocol provides a simple, rapid, and efficient method for the extraction of this compound from urine samples.[1][2] The use of ultrasound enhances the dispersion of the extraction solvent, increasing the surface area for mass transfer and improving extraction efficiency. The low volume of organic solvent required makes this a more environmentally friendly approach compared to traditional LLE methods. The quantitative data demonstrates that the method is sensitive and provides good recovery, making it suitable for routine analysis in a research or clinical setting.
Alternative Methods
While this note focuses on a specific LLE-based microextraction technique, other sample preparation methods such as traditional liquid-liquid extraction, solid-phase extraction (SPE), and microextraction by packed sorbent (MEPS) can also be employed for the analysis of piperazine derivatives in biological matrices.[2][5] The choice of method will depend on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation.
Conclusion
This application note provides a detailed protocol for the liquid-liquid extraction of this compound from urine using an ultrasound-assisted dispersive liquid-liquid microextraction technique. The method is shown to be effective, with good recovery and sensitivity. The provided workflow and data will be valuable for researchers, scientists, and drug development professionals involved in the analysis of piperazine derivatives.
References
- 1. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 1-(3-Methylphenyl)piperazine for Enhanced Analytical Detection
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Methylphenyl)piperazine (m-MPP) is a significant phenylpiperazine compound, often studied as a major metabolite of the antidepressant drug Trazodone. Accurate quantification of m-MPP in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. However, m-MPP lacks a strong native chromophore or fluorophore, making its direct detection at low concentrations by common analytical techniques like High-Performance Liquid Chromatography with UV-Visible (HPLC-UV) or Fluorescence (HPLC-FLD) detection challenging.
Chemical derivatization is a powerful strategy to overcome these limitations. By covalently bonding a labeling agent to the secondary amine group of the piperazine ring, a derivative with significantly improved detectability is formed. This application note details two robust pre-column derivatization protocols for m-MPP, enhancing its analysis by HPLC-FLD and Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Derivatization
The core of the derivatization process involves the reaction of the secondary amine in m-MPP with a reagent that introduces a specific functional group. This process, known as tagging or labeling, is designed to:
-
Enhance Detector Response: Introduce a fluorophore for highly sensitive fluorescence detection or a chromophore for strong UV absorbance.
-
Improve Chromatographic Properties: Increase the volatility of the analyte for gas chromatography or improve its retention and peak shape in liquid chromatography.[1][2][3]
-
Increase Mass for MS Detection: Facilitate better ionization and fragmentation in mass spectrometry.[4]
For this application, we focus on two widely applicable derivatization reagents:
-
Dansyl Chloride (DNS-Cl): Reacts with the secondary amine of m-MPP under alkaline conditions to form a stable, highly fluorescent sulfonamide adduct, ideal for HPLC-FLD analysis.[1][5][6]
-
Trifluoroacetic Anhydride (TFAA): An acylating agent that reacts with the amine to form a volatile, fluorinated derivative, which is highly responsive to electron capture detection (ECD) and provides characteristic fragments in GC-MS.[7][8][9]
Comparative Analysis of Derivatization Methods
The choice of derivatization method often depends on the available instrumentation, the required sensitivity, and the sample matrix. The following table summarizes typical performance data for the derivatization of piperazine and related amine compounds using different analytical techniques.
| Derivatization Reagent | Analyte | Technique | LOD | LOQ | Recovery (%) | Linearity (R²) | Reference |
| Dansyl Chloride (DNS-Cl) | Piperazine | UHPLC-FLD | 0.50 - 1.20 µg/kg | 1.80 - 3.50 µg/kg | 85.2 - 96.4 | >0.999 | [10] |
| NBD-Cl | Piperazine | HPLC-UV | 30 ppm | 90 ppm | 104.8 - 108.0 | - | [11][12] |
| DIB-Cl | BZP & TFMPP | HPLC-FLD | 0.9 - 4.6 ng/mL | - | - | - | [13] |
| No Derivatization | TFMPP | LC-MS/MS | - | 5 ng/mL | >90 | >0.99 | [14] |
LOD: Limit of Detection; LOQ: Limit of Quantification; NBD-Cl: 4-chloro-7-nitrobenzofuran; DIB-Cl: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride; BZP: N-benzylpiperazine; TFMPP: 1-(3-trifluoromethylphenyl)piperazine. Data is compiled from methods for piperazine and its derivatives to provide a comparative baseline.
Experimental Protocols
Protocol 1: Dansylation of m-MPP for HPLC-FLD Analysis
This protocol describes the pre-column derivatization of m-MPP with Dansyl Chloride for sensitive quantification by reverse-phase HPLC with fluorescence detection.
1. Materials and Reagents
-
This compound (m-MPP) standard
-
Dansyl Chloride (DNS-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Nitrogen gas supply
-
Vortex mixer and centrifuge
-
Heating block or water bath
2. Solution Preparation
-
m-MPP Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of m-MPP in 10 mL of acetonitrile. Prepare working standards by serial dilution.
-
Carbonate Buffer (100 mM, pH 9.8): Dissolve 241 mg of NaHCO₃ and 226 mg of Na₂CO₃ in 45 mL of deionized water. Adjust the final volume to 50 mL.[1]
-
Dansyl Chloride Solution (5 mg/mL): Prepare fresh. Dissolve 25 mg of DNS-Cl in 5 mL of anhydrous acetonitrile. Protect from light.[5]
3. Sample Preparation (from Plasma)
-
To 200 µL of plasma sample (or standard), add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of acetonitrile for the derivatization step.
4. Derivatization Procedure
-
To the 100 µL of reconstituted sample or standard, add 100 µL of Carbonate Buffer (pH 9.8).
-
Add 100 µL of the Dansyl Chloride solution (5 mg/mL).[5]
-
Vortex the mixture thoroughly.
-
Incubate at 60°C for 45-60 minutes in the dark.[4]
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.[5]
5. Suggested HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 525 nm
Protocol 2: Trifluoroacetylation of m-MPP for GC-MS Analysis
This protocol details the derivatization of m-MPP with Trifluoroacetic Anhydride (TFAA) to create a volatile derivative suitable for GC-MS analysis.
1. Materials and Reagents
-
This compound (m-MPP) standard
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate or Dichloromethane, GC grade
-
Triethylamine (TEA) or other suitable base (optional, as an acid scavenger)[7]
-
Anhydrous Sodium Sulfate
-
Nitrogen gas supply
-
Vortex mixer
-
Heating block
2. Solution Preparation
-
m-MPP Stock Solution (1 mg/mL): Dissolve 10 mg of m-MPP in 10 mL of ethyl acetate. Prepare working standards by serial dilution.
3. Sample Preparation (from Urine)
-
To 1 mL of urine sample, add an internal standard and adjust pH to >10 with 1 M NaOH.
-
Perform liquid-liquid extraction with 3 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer (top) to a clean tube.
-
Dry the extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
4. Derivatization Procedure
-
Reconstitute the dried extract or standard in 100 µL of ethyl acetate.
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA).[7]
-
Cap the vial tightly and vortex.
-
Heat the mixture at 60°C for 30 minutes.[15]
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of ethyl acetate for injection.
5. Suggested GC-MS Conditions
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film)
-
Carrier Gas: Helium at 1.0 mL/min
-
Injection Mode: Splitless
-
Oven Program: Initial 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
MS Mode: Scan or Selected Ion Monitoring (SIM) for target ions.
Visualizations
Caption: Workflow for m-MPP analysis from sample preparation to quantification.
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qascf.com [qascf.com]
- 11. jocpr.com [jocpr.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Methylphenyl)piperazine
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 1-(3-Methylphenyl)piperazine, a key intermediate for various pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are the Buchwald-Hartwig amination and reductive amination. Buchwald-Hartwig amination involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 3-bromotoluene or 3-chlorotoluene) with piperazine.[1] Reductive amination typically involves the reaction of piperazine with m-tolualdehyde in the presence of a reducing agent.[2]
Q2: What is the major byproduct that leads to low yields in this synthesis?
A2: A common issue, particularly in the direct N-arylation of piperazine, is the formation of the 1,4-disubstituted byproduct, 1,4-bis(3-methylphenyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the aryl halide, significantly reducing the yield of the desired mono-substituted product.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods help in determining the consumption of starting materials and the formation of the product and byproducts.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. When working with palladium catalysts and phosphine ligands, which can be air-sensitive, it is advisable to use an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Low Yield in Buchwald-Hartwig Amination
Issue: My Buchwald-Hartwig amination reaction is giving a low yield of this compound.
This is a common problem that can be attributed to several factors related to the catalyst system, reaction conditions, and reactant stoichiometry.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Catalyst/Ligand System | The choice of palladium precursor and phosphine ligand is critical for efficient coupling. For the N-arylation of piperazine, bulky, electron-rich phosphine ligands are often preferred. |
| Inefficient Base | The base plays a crucial role in the catalytic cycle. A base that is too weak may result in a slow or incomplete reaction, while an overly strong base could lead to side reactions. Sodium tert-butoxide (NaOtBu) is a commonly used strong base, but for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[3] |
| Formation of 1,4-Disubstituted Byproduct | The high nucleophilicity of the desired product can lead to a second arylation, forming the 1,4-bis(3-methylphenyl)piperazine. |
| Hydrodehalogenation of the Aryl Halide | This side reaction, where the aryl halide is reduced to toluene, can be promoted by certain catalysts and reaction conditions. |
| Low Reaction Temperature | N-arylation reactions often require elevated temperatures to proceed at a reasonable rate. |
Low Yield in Reductive Amination
Issue: The reductive amination of piperazine with m-tolualdehyde is resulting in a low yield of the desired product.
Low yields in reductive amination can stem from issues with imine formation, the choice of reducing agent, or the reaction conditions.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Imine Formation | The initial formation of the iminium ion is a critical step. The reaction is often acid-catalyzed, but a pH that is too low can protonate the amine, rendering it non-nucleophilic. |
| Inappropriate Reducing Agent | The choice of reducing agent is crucial. It should be mild enough not to reduce the starting aldehyde but reactive enough to reduce the in situ formed imine/iminium ion. Sodium triacetoxyborohydride (STAB) is a commonly used and effective reagent for this purpose.[4] |
| Side Reactions | Over-alkylation of the piperazine can occur if the product reacts further with the aldehyde. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. |
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of N-arylpiperazines, based on data from analogous reactions.
| Parameter | Variation | Reactants | Yield of Mono-arylated Product (%) | Key Observations |
| Ligand | RuPhos | Piperazine, 4-chlorotoluene | 95 | Bulky, electron-rich ligands generally give higher yields. |
| XPhos | Piperazine, 4-chlorotoluene | 92 | ||
| SPhos | Piperazine, 4-chlorotoluene | 88 | ||
| Base | NaOtBu | Piperazine, 3-bromotoluene | High (qualitative) | Strong bases are generally effective but can promote side reactions. |
| Cs₂CO₃ | Piperazine, 3-bromotoluene | Moderate (qualitative) | Weaker bases may require longer reaction times or higher temperatures. | |
| Piperazine:Aryl Halide Ratio | 1.5:1 | Piperazine, 3-bromotoluene | High | An excess of piperazine favors mono-substitution and minimizes the formation of the 1,4-disubstituted byproduct. |
| 1:1 | Piperazine, 3-bromotoluene | Moderate | A 1:1 ratio increases the likelihood of di-substitution. | |
| Solvent | Toluene | Piperazine, 3-bromotoluene | High | Aprotic, non-polar solvents are generally effective. |
| Dioxane | Piperazine, 3-bromotoluene | High |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperazine with 3-bromotoluene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Piperazine
-
3-Bromotoluene
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add piperazine (1.2 mmol) and 3-bromotoluene (1.0 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to afford this compound.
Protocol 2: Reductive Amination
This protocol outlines a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
Piperazine
-
m-Tolualdehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add piperazine (2.0 mmol) and 1,2-dichloroethane (10 mL).
-
Add m-tolualdehyde (1.0 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to yield this compound.
Mandatory Visualization
Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
Optimizing reaction conditions for the synthesis of 1-(3-Methylphenyl)piperazine
Technical Support Center: Synthesis of 1-(3-Methylphenyl)piperazine
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Buchwald-Hartwig Amination
-
Question: My Buchwald-Hartwig amination reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in the Buchwald-Hartwig amination are a common issue and can often be attributed to several factors related to the catalyst system, reaction conditions, and reagents.
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for an efficient reaction.
-
Troubleshooting: It is advisable to screen a variety of ligands and palladium sources. For aryl halides, particularly electron-rich or sterically hindered ones, ligands that are more electron-rich and bulky may be necessary.
-
-
Base Selection: The strength and type of base can significantly impact the reaction rate and the formation of side products.
-
Troubleshooting: If a strong base like sodium tert-butoxide (NaOtBu) is leading to the degradation of your starting materials, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
-
Solvent and Temperature: The reaction solvent and temperature must be optimized for substrate solubility and catalyst stability.
-
Troubleshooting: Toluene, dioxane, and THF are commonly used solvents.[2] The optimal temperature will depend on the specific catalyst system and substrates, and a screening of temperatures may be necessary.
-
-
Reagent Purity: Impurities in the starting materials (aryl halide, piperazine), solvent, or base can poison the catalyst.
-
Troubleshooting: Ensure all reagents are of high purity and that solvents are anhydrous.
-
-
Issue 2: Incomplete Reaction in Reductive Amination
-
Question: I am attempting a reductive amination to produce this compound, but the reaction is not going to completion. What steps can I take to improve the conversion?
-
Answer: Incomplete conversion in reductive amination can be due to several factors, including the choice of reducing agent, pH of the reaction medium, and the formation of stable intermediates.
-
Reducing Agent: The reactivity of the reducing agent is crucial for the reduction of the iminium intermediate.
-
Troubleshooting: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and effective choice.[3] If this is not effective, stronger reducing agents like sodium cyanoborohydride (NaBH₃CN) could be considered, although with appropriate safety precautions. Catalytic hydrogenation over palladium on carbon (Pd/C) is another alternative.[4]
-
-
Reaction pH: The pH of the reaction mixture is critical for the formation of the imine or iminium ion intermediate.
-
Troubleshooting: The optimal pH is typically mildly acidic (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile. Acetic acid can be used to adjust the pH.
-
-
Water Removal: The formation of the imine from the aldehyde/ketone and amine is a reversible reaction that produces water.
-
Troubleshooting: The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water with a Dean-Stark apparatus can drive the equilibrium towards the imine intermediate.
-
-
Issue 3: Formation of Side Products
-
Question: My reaction is producing significant amounts of side products, complicating the purification of this compound. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of side products is a common challenge. The nature of these impurities depends on the synthetic route chosen.
-
Buchwald-Hartwig Amination Side Products:
-
Hydrodehalogenation: The aryl halide can be reduced, removing the halogen and replacing it with a hydrogen atom. This is often a result of β-hydride elimination.[5]
-
Homocoupling: The aryl halide can couple with itself to form a biaryl species.
-
Troubleshooting: Optimizing the ligand-to-palladium ratio and ensuring an inert atmosphere can help minimize these side reactions.
-
-
Reductive Amination Side Products:
-
Over-alkylation: The product piperazine can react further if an excess of the carbonyl compound and reducing agent is present.
-
Reduction of Carbonyl: The starting aldehyde or ketone can be reduced to the corresponding alcohol.
-
Troubleshooting: Controlling the stoichiometry of the reactants is crucial. Adding the reducing agent portion-wise can also help to control the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of N-arylpiperazines, including this compound, are the Buchwald-Hartwig amination and reductive amination.[6][7] The Buchwald-Hartwig amination involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 3-bromotoluene or 3-chlorotoluene) with piperazine.[5] Reductive amination typically involves the reaction of piperazine with a carbonyl compound, although for this specific product, the Buchwald-Hartwig approach is more direct.
Q2: How can I effectively purify the final product, this compound?
A2: Purification of this compound can typically be achieved through several methods:
-
Acid-Base Extraction: As a basic compound, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Chromatography: Silica gel column chromatography is a common method for purifying piperazine derivatives. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent tailing is often effective.
-
Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique. If it is a high-boiling liquid, vacuum distillation may be employed.
Q3: What analytical techniques are recommended for characterizing this compound?
A3: The structure and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the position of the methyl group on the phenyl ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are useful for assessing the purity of the sample.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of N-aryl piperazines, which can be adapted for this compound.
| Parameter | Buchwald-Hartwig Amination | Reductive Amination (General) |
| Catalyst/Reagent | Pd₂(dba)₃ / XPhos | Sodium triacetoxyborohydride |
| Ligand | Bidentate or bulky monodentate phosphines | - |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | - |
| Solvent | Toluene, Dioxane | Dichloromethane, THF |
| Temperature | 80-110 °C | Room Temperature |
| Reaction Time | 2-24 hours | 12-24 hours |
| Reactant Ratio | Aryl Halide:Piperazine (1:1.2) | Amine:Carbonyl (1:1.1) |
Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromotoluene
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add piperazine (1.2 equivalents) to the flask.
-
Add anhydrous toluene via syringe.
-
Finally, add 3-bromotoluene (1.0 equivalent) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3-Methylphenyl)piperazine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Methylphenyl)piperazine using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound, providing systematic solutions to overcome them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column | High affinity for silica gel: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the silica surface.[1][2] Inappropriate solvent system: The eluent may not be polar enough to displace the compound from the stationary phase. | - Add a basic modifier: Incorporate a small amount (0.1-2%) of a base like triethylamine or ammonia in methanol into your eluent to neutralize the acidic sites on the silica gel.[1] - Increase eluent polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. If necessary, switch to a more polar solvent system, such as dichloromethane/methanol.[3] |
| Poor separation of compound from impurities | Inappropriate eluent polarity: The solvent system may be too polar, causing all components to elute too quickly, or not polar enough, resulting in broad, overlapping bands. Column overloading: Too much crude sample was loaded onto the column for its size. | - Optimize the solvent system using TLC: Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate for the best separation on the column.[1][4] - Reduce the sample load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Streaking or tailing of the compound band | Strong interaction with silica gel: Similar to the non-elution issue, strong acid-base interactions can cause the compound to "stick" and elute slowly and unevenly.[1] Insolubility at the point of loading: The compound may have precipitated at the top of the column if the loading solvent was not strong enough.[5] | - Use a basic modifier: Add triethylamine or another suitable base to the eluent.[1] - Dry loading: If the compound has poor solubility in the eluent, pre-adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column.[6] |
| Product decomposes on the column | Sensitivity to acidic silica gel: Some compounds are unstable on acidic stationary phases.[3] | - Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine before packing the column. - Use an alternative stationary phase: Consider using alumina (neutral or basic) or a functionalized silica gel, such as amino-silica.[2][3] |
| Irregular flow rate or cracks in the column bed | Poor column packing: The silica gel was not packed uniformly, leading to channeling.[7] Air bubbles in the column: Trapped air can disrupt the solvent flow. | - Repack the column: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air bubbles. - Careful solvent addition: Always add new solvent gently down the side of the column to avoid disturbing the packed bed. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common and effective starting eluent system for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Based on similar compounds, a ratio of 3:1 hexanes:ethyl acetate can be a good starting point.[8] It is crucial to optimize this ratio using Thin Layer Chromatography (TLC) to achieve an Rf value for the desired compound between 0.2 and 0.4 for optimal separation.[1][4]
Q2: My compound is streaking on the TLC plate. What does this mean for my column chromatography?
A2: Streaking on a TLC plate is a strong indicator that your compound is interacting too strongly with the silica gel, which is acidic in nature. This will likely translate to poor separation and band tailing on your column. To resolve this, add a small amount (0.1-1%) of a basic modifier like triethylamine to your developing solvent. You should also add the same percentage of the modifier to your column eluent.[1]
Q3: How much crude material can I load onto my column?
A3: The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation, you can load approximately 1g of crude material per 20-40g of silica gel. If the separation is more challenging (impurities are very close to your product on the TLC), you should reduce the loading to 1g of crude per 100g of silica gel or even less.
Q4: Should I use wet or dry loading for my sample?
A4: If your crude this compound is soluble in a minimal amount of the eluent, wet loading is a suitable option.[6] However, if it has poor solubility in the eluent or if you need to use a strong solvent to dissolve it, dry loading is recommended.[6] Dry loading involves dissolving your compound in a suitable solvent, adding a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then loading this powder onto the top of your column.[6]
Q5: The separation is still not working. What other stationary phases can I try?
A5: If you continue to have issues with silica gel, you can consider alternative stationary phases. Alumina (neutral or basic) can be a good option for basic compounds.[3] Alternatively, you could use an amine-functionalized silica gel, which is designed to minimize the strong interactions with basic analytes.[2]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes, HPLC grade
-
Ethyl acetate, HPLC grade
-
Triethylamine (optional, if needed)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Eluent Selection:
-
Prepare several small samples of different ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 3:1, 1:1).
-
If streaking is observed, add 0.5% triethylamine to each solvent mixture.
-
Spot your crude material on a TLC plate and develop it in these solvent systems.
-
The ideal eluent will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1][4] For a derivative, a 3:1 mixture of hexane:ethyl acetate resulted in an Rf of 0.2.[8]
3. Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or other suitable containers.
-
The flow rate should be such that the separation is efficient; too fast can lead to poor separation, and too slow can cause band broadening due to diffusion.[6]
6. Fraction Analysis:
-
Monitor the elution process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in the eluent system and visualize under a UV lamp.
-
Combine the fractions that contain the pure this compound.
7. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sorbtech.com [sorbtech.com]
- 3. Chromatography [chem.rochester.edu]
- 4. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 5. phenomenex.com [phenomenex.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. rsc.org [rsc.org]
Strategies to minimize byproduct formation in 1-(3-Methylphenyl)piperazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methylphenyl)piperazine. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering targeted solutions to common problems.
Issue 1: Significant Formation of 1,4-di(3-methylphenyl)piperazine Byproduct in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig reaction between 3-bromotoluene and piperazine is producing a substantial amount of the 1,4-disubstituted byproduct, leading to a low yield of the desired this compound. How can I improve the selectivity for mono-arylation?
Answer: The formation of the disubstituted byproduct is a frequent challenge due to the comparable reactivity of the second nitrogen atom of the piperazine ring after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) shifts the reaction equilibrium to favor the reaction of the aryl halide with the more abundant unsubstituted piperazine.[2]
-
Slow Addition of the Electrophile: A slow, dropwise addition of 3-bromotoluene to the reaction mixture, especially at lower temperatures, can help to control the reaction rate and minimize the opportunity for the mono-substituted product to react further.[1]
-
Employ a Mono-Protected Piperazine: A highly effective method for preventing disubstitution is the use of a mono-protected piperazine, such as N-Boc-piperazine.[3] The tert-butyloxycarbonyl (Boc) group effectively blocks one of the nitrogen atoms, ensuring that the arylation occurs only at the unprotected nitrogen. The Boc group can then be efficiently removed in a subsequent deprotection step.[4][5]
Issue 2: Incomplete Reaction or Low Yield in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig reaction is sluggish, resulting in a low yield of this compound. How can I improve the reaction efficiency?
Answer: Low yields in Buchwald-Hartwig aminations can often be attributed to suboptimal reaction conditions. Here are several factors to consider for optimization:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is critical for the success of the reaction. For the arylation of piperazine, catalyst systems like Pd₂(dba)₃ with ligands such as BINAP or XantPhos have been shown to be effective.[6][7] It is often beneficial to screen a variety of ligands to identify the optimal choice for your specific substrate.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used and can facilitate the reaction at lower temperatures.[8] Other bases such as cesium carbonate (Cs₂CO₃) can also be effective, and the choice of base can influence the reaction's outcome.[6]
-
Solvent and Temperature: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used for Buchwald-Hartwig aminations.[7] The reaction temperature is also a key parameter; while higher temperatures can increase the reaction rate, they may also promote byproduct formation. Careful optimization of the temperature is therefore recommended.
Issue 3: Difficult Purification of this compound
Question: I am having trouble purifying my this compound from the crude reaction mixture. What are the recommended purification techniques?
Answer: The basic nature of piperazine derivatives can sometimes complicate purification by standard column chromatography on silica gel. Here are some effective purification strategies:
-
Modified Column Chromatography: To prevent peak tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system.[1]
-
Acid-Base Extraction: This is a highly effective method for separating the basic product from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., dilute HCl). The this compound will be protonated and move into the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and the purified product can be re-extracted into an organic solvent.[9]
-
Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and versatile synthetic routes for N-arylpiperazines, including this compound, are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This involves the cross-coupling of an aryl halide (e.g., 3-bromotoluene or 3-chlorotoluene) with piperazine or a mono-protected piperazine.[2][10] This method is widely used due to its broad substrate scope and functional group tolerance.
-
Reductive Amination: This route can involve the reaction of 3-methylaniline with a bis(2-haloethyl)amine derivative or the reductive amination of a suitable carbonyl compound with an appropriate amine precursor.[11][12]
Q2: What is the most common byproduct in the synthesis of this compound and why does it form?
A2: In direct syntheses involving the reaction of 3-bromotoluene with piperazine, the most common byproduct is 1,4-di(3-methylphenyl)piperazine. This forms because after the first arylation reaction, the remaining -NH group of the piperazine ring is still nucleophilic and can react with another molecule of the aryl halide.[1]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the synthesis of this compound can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5][13] These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts over time.
Q4: What are the typical conditions for the deprotection of N-Boc-1-(3-methylphenyl)piperazine?
A4: The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions. Common reagents for this deprotection include:
-
Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5]
-
Hydrochloric acid (HCl) in a solvent such as dioxane, methanol, or ethyl acetate.[4][5]
The deprotection is typically carried out at room temperature and is usually complete within a few hours.[5]
Data Presentation
Table 1: Comparison of Strategies to Minimize 1,4-di(3-methylphenyl)piperazine Byproduct in Buchwald-Hartwig Amination
| Strategy | Key Parameters | Expected Outcome | Potential Drawbacks |
| Excess Piperazine | 5-10 equivalents of piperazine relative to 3-bromotoluene | Increased yield of mono-substituted product | Requires removal of large excess of piperazine during workup |
| Slow Addition | Dropwise addition of 3-bromotoluene at 0 °C to room temperature | Reduced formation of the di-substituted byproduct | May require longer reaction times |
| Mono-protected Piperazine | Use of 1.0-1.2 equivalents of N-Boc-piperazine | Excellent selectivity for the mono-substituted product | Requires an additional deprotection step |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination using N-Boc-piperazine
-
Materials:
-
3-Bromotoluene
-
N-Boc-piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv.).
-
Add N-Boc-piperazine (1.2 equiv.) and 3-bromotoluene (1.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-1-(3-methylphenyl)piperazine by column chromatography.
-
For deprotection, dissolve the purified intermediate in a 4M solution of HCl in dioxane and stir at room temperature for 2-4 hours.[5]
-
Remove the solvent under reduced pressure, and then neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Protocol 2: Purification of this compound by Acid-Base Extraction
-
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or other suitable organic solvent
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude reaction mixture in DCM.
-
Transfer the solution to a separatory funnel and extract with 1 M HCl (3 times).
-
Combine the acidic aqueous layers. The desired product is now in the aqueous phase as its hydrochloride salt.
-
Wash the aqueous layer with DCM to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is basic (pH > 10).
-
Extract the basified aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain purified this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting disubstitution in piperazine synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jgtps.com [jgtps.com]
- 5. benchchem.com [benchchem.com]
- 6. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of 1-(3-Methylphenyl)piperazine Enantiomers
Welcome to the technical support center for the chiral resolution of 1-(3-Methylphenyl)piperazine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for achieving successful enantiomeric separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of this compound and related basic compounds using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Q1: I am not seeing any separation of the enantiomers. Where should I start?
A1: Lack of initial separation is a common challenge in chiral method development. Here are the primary steps to take:
-
Confirm Appropriate Column Chemistry: For arylpiperazine derivatives, polysaccharide-based chiral stationary phases are often the most successful. Columns like Chiralpak® IC, IA, or AD are excellent starting points.[1] If you are using a different type of CSP (e.g., Pirkle-type or cyclodextrin-based), consider screening on a polysaccharide column.
-
Incorporate a Basic Additive: this compound is a basic compound. The presence of a basic additive in the mobile phase is often crucial to reduce peak tailing and improve chiral recognition by minimizing strong ionic interactions with the stationary phase. Add 0.1% diethylamine (DEA) or a similar amine to your mobile phase.[1]
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvents can significantly impact selectivity. A typical starting mobile phase for normal phase chromatography is a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol). For polar organic mode, mixtures of acetonitrile and methanol are common.[1]
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Peak tailing for basic analytes like this compound is typically caused by strong interactions with the silica surface of the stationary phase.
-
Increase the Concentration of the Basic Additive: If you are already using a basic additive like DEA, try incrementally increasing its concentration up to 0.5%. This will help to saturate the active sites on the stationary phase.
-
Consider Alternative Basic Additives: Sometimes, a different basic additive can provide better results. Ethanolamine or butylamine can be effective alternatives to DEA.
-
Check for Column Contamination: If the column has been used with acidic compounds previously, residual acidic modifiers can cause poor peak shape for basic analytes. Ensure the column is properly flushed and dedicated to basic or neutral compounds if possible.
Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A3: Improving baseline resolution requires systematic optimization of the chromatographic conditions.
-
Adjust Mobile Phase Polarity: Fine-tune the ratio of your mobile phase components. If using a hexane/alcohol mixture, a lower alcohol content generally increases retention and can improve resolution, though it will also increase the run time.
-
Change the Alcohol Modifier: The type of alcohol used as a modifier can have a significant effect on selectivity. If you are using isopropanol, try switching to ethanol or vice-versa.
-
Lower the Column Temperature: Reducing the column temperature can sometimes enhance the enantioselectivity of the chiral stationary phase, leading to better resolution. Try running the experiment at a lower temperature, for example, 15°C or 25°C.
-
Reduce the Flow Rate: A lower flow rate can increase the efficiency of the separation and improve resolution. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.
Q4: My run time is too long. How can I speed up the analysis without sacrificing resolution?
A4: Long analysis times can be addressed by adjusting several parameters.
-
Increase the Flow Rate: This is the most direct way to shorten the run time. However, be aware that this may lead to a decrease in resolution.
-
Increase the Strength of the Mobile Phase: Increasing the percentage of the alcohol modifier (e.g., from 10% to 20% isopropanol in hexane) will decrease retention times.
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations that often provides faster analysis times than HPLC.
Experimental Protocols
The following protocol is a recommended starting point for the chiral separation of this compound, based on a successful method for the separation of piperazine.[1]
Recommended Starting HPLC Method:
| Parameter | Recommended Condition |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength for the analyte |
Mobile Phase Preparation:
-
Carefully measure 900 mL of HPLC-grade acetonitrile, 100 mL of HPLC-grade methanol, and 1 mL of diethylamine.
-
Combine the components in a suitable solvent reservoir.
-
Mix thoroughly.
-
Degas the mobile phase using an ultrasonic bath or vacuum filtration through a 0.45 µm filter before use.[1]
Data Presentation: Method Development & Optimization
The following tables provide a structured approach to method development and optimization.
Table 1: Initial Chiral Stationary Phase Screening Strategy
| CSP Type | Chiral Selector | Typical Mobile Phase Modes |
| Polysaccharide (Amylose-based) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) | Normal Phase, Polar Organic, Reversed Phase |
| Polysaccharide (Cellulose-based) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) | Normal Phase, Polar Organic, Reversed Phase |
| Polysaccharide (Cellulose-based) | Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC) | Normal Phase, Polar Organic, Reversed Phase |
Table 2: Troubleshooting and Optimization Parameters
| Issue | Parameter to Adjust | Change | Expected Outcome |
| Poor Resolution | Mobile Phase Composition | Decrease alcohol % | Increased retention and potentially improved resolution |
| Column Temperature | Decrease temperature | May increase enantioselectivity | |
| Flow Rate | Decrease flow rate | Increased efficiency and resolution | |
| Peak Tailing | Basic Additive Conc. | Increase DEA % (e.g., to 0.2%) | Improved peak symmetry |
| Long Run Time | Flow Rate | Increase flow rate | Shorter run time, may decrease resolution |
| Mobile Phase Composition | Increase alcohol % | Shorter retention times |
Visualizations
The following diagrams illustrate key workflows and relationships in the process of improving chiral separations.
Caption: Troubleshooting workflow for improving poor enantiomeric resolution.
Caption: A systematic approach to chiral method development.
References
Addressing peak tailing issues in HPLC analysis of 1-(3-Methylphenyl)piperazine
Welcome to the technical support center for the HPLC analysis of 1-(3-Methylphenyl)piperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly peak tailing, encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the chromatographic peak for my basic compound, this compound, exhibiting significant tailing?
Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC.[1][2] This asymmetry can compromise resolution and lead to inaccurate quantification.[3] The primary causes are typically chemical interactions with the column's stationary phase, but can also include issues with the mobile phase, sample, or HPLC system itself.
Common Causes of Peak Tailing:
-
Secondary Silanol Interactions: The most frequent cause for basic compounds is the interaction between the positively charged analyte and negatively charged, ionized silanol groups on the silica surface of the column.[2][3][4][5][6]
-
Incorrect Mobile Phase pH: A mobile phase pH that is close to the analyte's pKa can lead to the presence of both ionized and unionized forms, causing peak distortion.[4][7][8]
-
Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can saturate the stationary phase.[3][9][10]
-
Column Degradation: Voids in the column packing, contamination from sample matrix, or the chemical breakdown of the stationary phase can create alternative pathways for the analyte, leading to tailing.[3][9][10]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[4][9]
Q2: What is the specific chemical interaction that causes peak tailing for basic compounds?
The primary cause of peak tailing for basic analytes like this compound is a secondary retention mechanism involving silanol groups on the silica-based stationary phase.[1][2][3] At a typical mobile phase pH (above 3), residual silanol groups (Si-OH) on the silica surface become deprotonated and carry a negative charge (Si-O⁻).[5][11] Since this compound is a basic compound, it becomes protonated in the mobile phase, carrying a positive charge.
This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol sites, which is a stronger retention mechanism than the intended hydrophobic interaction.[5][12] This secondary interaction delays the elution of a portion of the analyte molecules, resulting in a "tail" on the backside of the peak.
Caption: Analyte-Silanol interaction causing peak tailing.
Q3: How does the mobile phase pH influence the peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[8][13][14] Its effect is twofold: it alters the ionization state of the analyte and the surface charge of the silica stationary phase.
-
Low pH (pH ≤ 3): At low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[1][2][11] This minimizes the secondary ionic interactions, leading to a significantly improved, more symmetrical peak shape. This is the most common strategy for analyzing basic compounds.
-
Mid-Range pH (pH 4-8): In this range, silanol groups are increasingly ionized (negatively charged), while the basic analyte remains protonated (positively charged).[4] This condition maximizes the undesirable ionic interactions, often resulting in the most severe peak tailing.
-
High pH (pH ≥ 9): At high pH, the basic analyte is deprotonated and becomes neutral. This eliminates the ionic attraction to the negatively charged silanol groups, improving peak shape.[13] However, this approach requires a specialized pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns degrade rapidly above pH 8.[11][13]
| pH Range | Silanol State (Si-OH) | Analyte State | Dominant Interaction | Expected Peak Shape |
| ≤ 3 | Neutral (Protonated) | Positively Charged | Hydrophobic | Symmetrical |
| 4 - 8 | Negative (Ionized) | Positively Charged | Ionic & Hydrophobic | Severe Tailing |
| ≥ 9 | Negative (Ionized) | Neutral | Hydrophobic | Symmetrical (Requires pH-stable column) |
| Caption: Table 1: Effect of Mobile Phase pH on Peak Asymmetry. |
Q4: What is a systematic approach to troubleshooting and eliminating peak tailing?
A logical workflow can help you efficiently identify and resolve the cause of peak tailing. The primary areas to investigate are the mobile phase, the column, and potential sample overload.
Caption: Troubleshooting workflow for HPLC peak tailing.
Q5: Which type of HPLC column is recommended to prevent peak tailing with this compound?
Column choice is critical for obtaining good peak shapes with basic analytes. Modern columns are designed to minimize the surface silanol activity that causes tailing.
| Column Type | Description | Suitability for Basic Analytes |
| Type A Silica (Older) | Traditional silica with high metal content and many acidic silanol groups. | Poor: Prone to severe peak tailing. |
| Type B Silica (Modern) | High-purity, low-metal silica with fewer accessible silanol groups.[1] | Good: Significantly reduces tailing compared to Type A. |
| End-Capped | Residual silanol groups are chemically bonded (e.g., with trimethylsilane) to make them inert.[2][4][12] | Excellent: The industry standard for minimizing secondary interactions. |
| Polar-Embedded | The C18 chain has a polar group (e.g., amide, carbamate) embedded near the silica surface, which shields the silanols.[4] | Excellent: Provides good peak shape for bases, often without mobile phase additives. |
| Hybrid Silica | A silica-polymer hybrid material that is more resistant to high pH and has lower silanol activity.[1] | Excellent: Offers good peak shape and the flexibility to work at high pH. |
| Caption: Table 2: Comparison of Column Chemistries for Basic Analyte Analysis. |
Q6: Could injecting too much sample be the cause of my peak tailing?
Yes, column overload is a common cause of peak distortion.[10]
-
Mass Overload: This occurs when the mass of the analyte injected onto the column saturates the active sites of the stationary phase. This leads to a right-skewed (tailing) peak.[3] To check for this, dilute your sample (e.g., by a factor of 5 or 10) and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Volume Overload: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause band broadening and distorted peaks.[10] Always try to dissolve your sample in the mobile phase or a weaker solvent. To check for this, reduce the injection volume.
Q7: My peak shape seems to get better after I perform several injections on a new column. What is happening?
This phenomenon is known as "conditioning".[5] When a column is new, all of its active silanol sites are available for interaction. The basic analyte from the first few injections can adsorb irreversibly to these high-energy sites.[5] As more injections are made, these sites become saturated and are effectively "masked" from the analyte in subsequent injections. This reduces the secondary interactions and leads to improved peak shape. To accelerate this, you can perform several "priming" injections of a high-concentration standard before running your analytical samples.[5]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Reduce Peak Tailing
Objective: To suppress silanol ionization by lowering the mobile phase pH, thereby improving the peak shape of this compound.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid, TFA)
-
Your existing mobile phase components
-
Calibrated pH meter
Methodology:
-
Prepare the aqueous portion of your mobile phase. For example, if your mobile phase is 60:40 Acetonitrile:Water, prepare the required volume of water.
-
Using a micropipette, add formic acid to the aqueous portion to achieve a final concentration of 0.1% (v/v). For 1 liter of aqueous phase, add 1.0 mL of formic acid.
-
Mix the aqueous phase thoroughly. If using a buffer, ensure the pH is adjusted to your target value (e.g., 2.7) at this stage.
-
Combine the pH-adjusted aqueous phase with the organic modifier (Acetonitrile) in the desired ratio.
-
Degas the final mobile phase using sonication or vacuum filtration.
-
Equilibrate your HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
Expected Outcome: A significant reduction in peak tailing, with the asymmetry factor approaching 1.0. You may also observe a change in retention time, which can be adjusted by fine-tuning the organic-to-aqueous ratio.[2]
Protocol 2: Using Triethylamine (TEA) as a Competitive Silanol Blocker
Objective: To mask active silanol sites using a competitive base (TEA), preventing them from interacting with the analyte. This is often used when pH adjustment alone is insufficient or undesirable.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Triethylamine (TEA)
-
Your existing mobile phase components
Methodology:
-
Prepare the aqueous portion of your mobile phase.
-
Add Triethylamine to the aqueous phase to achieve a final concentration of approximately 25 mM. Note: TEA is a strong base and will raise the pH. You may need to re-adjust the pH back to your desired setpoint using an acid like phosphoric acid or formic acid.
-
Mix the aqueous phase thoroughly and confirm the final pH.
-
Combine the aqueous phase containing TEA with the organic modifier.
-
Degas the final mobile phase.
-
Equilibrate the column extensively, as TEA can take time to fully interact with the stationary phase.
Expected Outcome: Improved peak symmetry. This method works by having the TEA preferentially interact with the silanol sites, effectively shielding them from your analyte.[1][15] This approach is particularly useful on older columns with higher silanol activity.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. support.waters.com [support.waters.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. support.waters.com [support.waters.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Preventing degradation of 1-(3-Methylphenyl)piperazine in solution
Welcome to the technical support center for 1-(3-Methylphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental samples.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution has turned yellow/brown. | Oxidative Degradation: The piperazine moiety is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal contaminants. This can lead to the formation of colored byproducts. | 1. Use deoxygenated solvents for solution preparation (see Protocol 2). 2. Store solutions under an inert atmosphere (e.g., argon or nitrogen). 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 4. Consider adding a suitable antioxidant (e.g., BHT, Vitamin E) at a low concentration, ensuring it does not interfere with your experiment. |
| Precipitate has formed in the solution upon storage. | 1. Supersaturation: The initial concentration may have been too high for the solvent, especially at lower storage temperatures. 2. Degradation: Some degradation products may be less soluble than the parent compound. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, consider using a slightly lower concentration for long-term storage. 2. If warming does not resolve the issue, the precipitate is likely a degradant. The solution should be discarded and a fresh one prepared using preventative measures. |
| Loss of compound activity or inconsistent results in assays. | Chemical Degradation: The compound has likely degraded over time due to oxidation, hydrolysis, or photolysis, reducing the effective concentration of the active molecule. | 1. Verify the concentration and purity of your solution using an analytical technique like HPLC (see Protocol 1). 2. Prepare fresh solutions for critical experiments. 3. Implement stricter storage and handling procedures as outlined in the FAQs below. |
| Appearance of unexpected peaks in chromatograms (HPLC, LC-MS). | Formation of Degradation Products: Exposure to harsh conditions (e.g., strong acids/bases, high heat, light, oxygen) has caused the parent compound to break down into new chemical entities. | 1. Identify the potential degradation pathway based on the experimental conditions. Common degradants of arylpiperazines include N-oxides and products of N-dealkylation.[1][2] 2. Use a stability-indicating analytical method to separate and identify the parent compound from its degradants.[1][3] 3. Review your experimental and storage protocols to eliminate sources of degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The most common cause of degradation for arylpiperazines in solution is oxidation. The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light (photolysis), and elevated temperatures. This can lead to the formation of N-oxides and other degradation products, often causing a visible color change in the solution.[1]
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: For optimal stability, stock solutions should be stored under the following conditions:
-
Solvent: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) and ethanol are common choices.
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C, to slow down the rate of chemical degradation.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container.
-
Light: Always store solutions in amber glass vials or protect them from light to prevent photodegradation.
Q3: How long can I store my solution?
A3: The stability of the solution depends heavily on the solvent, concentration, and storage conditions. As a best practice, it is recommended to prepare fresh dilutions from a concentrated stock for daily use. A formal stability study (see Protocol 1) is the best way to determine the acceptable storage duration for your specific conditions. For arylpiperazine derivatives, N-dealkylation and oxidation are known metabolic and degradation pathways.[4]
Q4: Can I use an antioxidant to prevent degradation?
A4: Yes, adding an antioxidant can be an effective strategy, particularly to prevent oxidation. Common choices include butylated hydroxytoluene (BHT) or Vitamin E at low concentrations (e.g., 0.01-0.1%). However, you must first verify that the chosen antioxidant does not interfere with your specific experimental assay.
Q5: My protocol requires pH adjustment. How does pH affect stability?
A5: Arylpiperazines can be susceptible to degradation under strongly acidic or basic conditions. It is crucial to perform forced degradation studies to understand the stability of your compound at the pH required for your experiment.[1] If the compound shows instability, minimize the time the solution is held at that pH before use.
Data Presentation
Table 1: Summary of Forced Degradation Results for Aripiprazole [1]
| Stress Condition | Reagent/Details | Result |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Stable |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 24h | Stable |
| Neutral Hydrolysis | Water, 80°C, 24h | Stable |
| Oxidative Degradation | 3% H₂O₂, Room Temp, 24h | Degradation Observed (N-oxide formed) |
| Thermal Degradation | 80°C, 24h | Stable |
| Photolytic Degradation | UV light (254 nm), 24h | Stable |
This data is for Aripiprazole and should be used as a general guide. Stability of this compound under these conditions should be confirmed experimentally.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Analysis
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound in solution.
1. Objective: To quantify the concentration of this compound and separate it from any potential degradation products.
2. Materials & Equipment:
-
HPLC system with UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Phosphate or acetate buffer (e.g., 20 mM)
-
High-purity water
-
This compound reference standard
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Phosphate buffer (pH adjusted to a suitable value, e.g., 3.0 or 7.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: Start with a lower percentage of Mobile Phase B (e.g., 30%) and increase linearly to a higher percentage (e.g., 90%) over 15-20 minutes to elute both the parent compound and any potential degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector, or use a common wavelength such as 239 nm or 254 nm.[5][6]
-
Injection Volume: 10 µL
4. Procedure for Stability Testing: a. Prepare Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to make a concentrated stock solution. b. Create Stability Samples: Dilute the stock solution to the desired final concentration in the solvent(s) you wish to test. c. Store Samples: Store the samples under various conditions (e.g., -20°C, 4°C, room temperature, exposed to light). d. Analyze Samples Over Time: At specified time points (e.g., 0, 24h, 48h, 1 week, 1 month), withdraw an aliquot from each sample. e. Inject and Analyze: Inject the samples into the HPLC system. A freshly prepared standard solution should be run with each analysis set for comparison. f. Data Analysis: Compare the peak area of the parent compound in the stored samples to the peak area in the freshly prepared standard. A decrease in the peak area indicates degradation. Look for the appearance of new peaks, which correspond to degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak.[7]
Protocol 2: Solvent Deoxygenation via Inert Gas Bubbling
This protocol describes a common and effective method to remove dissolved oxygen from solvents, which is a primary contributor to oxidative degradation.[8]
1. Objective: To prepare a deoxygenated solvent for use with sensitive compounds.
2. Materials & Equipment:
-
Solvent to be deoxygenated
-
Inert gas cylinder (Argon or Nitrogen) with a regulator
-
Schlenk flask or a similar flask with a sidearm
-
Long needle or glass pipette
-
Septum or stopper for the flask
3. Procedure: a. Pour the desired volume of solvent into the Schlenk flask. b. Seal the flask with a septum. c. Insert a long needle connected to the inert gas line, ensuring the tip is submerged well below the solvent surface. d. Insert a second, shorter "vent" needle that does not touch the solvent. This allows the displaced gas and oxygen to exit the flask. e. Begin bubbling the inert gas gently through the solvent. A slow, steady stream of bubbles is sufficient. Vigorous bubbling can cause solvent evaporation. f. Continue bubbling for 20-30 minutes for effective deoxygenation. g. Once complete, remove the vent needle first, and then slowly remove the gas inlet needle while maintaining a positive pressure of inert gas to prevent air from re-entering the flask. h. The deoxygenated solvent is now ready for use. For best results, use it immediately or store it under a positive pressure of inert gas.
Visualizations
Caption: General degradation pathways for this compound.
Caption: Experimental workflow for a solution stability study.
Caption: Troubleshooting decision tree for solution stability issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. | Semantic Scholar [semanticscholar.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Optimizing GC-MS for Trace Level Detection of 1-(3-Methylphenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the trace level detection of 1-(3-Methylphenyl)piperazine (m-MPP).
Frequently Asked Questions (FAQs)
Q1: What are the initial GC-MS parameters I should start with for the analysis of this compound?
A1: For initial method development, a good starting point can be derived from methods used for similar arylpiperazine compounds. We recommend the following parameters, which can be further optimized based on your specific instrumentation and analytical standards.
Table 1: Recommended Initial GC-MS Parameters for m-MPP Analysis
| Parameter | Recommended Setting |
| GC System | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 260-280 °C |
| Injection Mode | Splitless (for trace level detection) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 100-120 °C, hold for 1 min, ramp at 10-15 °C/min to 280-300 °C, hold for 2-5 min |
| MS System | |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) (for trace quantification) |
| Scan Range | m/z 50-400 |
| Solvent Delay | 3-5 minutes |
Q2: What are the expected mass fragments for this compound in EI-MS?
Table 2: Predicted Key Mass Fragments for this compound (m-MPP)
| m/z | Predicted Fragment Ion | Notes |
| 176 | [M]+ (Molecular Ion) | C11H16N2+ |
| 161 | [M-CH3]+ | Loss of a methyl group |
| 133 | [M-C3H7N]+ | Cleavage of the piperazine ring |
| 91 | [C7H7]+ | Tropylium ion from the tolyl group |
| 56 | [C3H6N]+ | Fragment from the piperazine ring |
For trace level detection using SIM mode, it is recommended to monitor the molecular ion (m/z 176) and at least two other characteristic fragment ions for confirmation.
Q3: Is derivatization necessary for the analysis of m-MPP?
A3: Derivatization is highly recommended for improving the chromatographic behavior of piperazine compounds like m-MPP.[1] Piperazines contain secondary amine groups which can lead to peak tailing due to interactions with active sites in the GC system. Derivatization with agents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can significantly improve peak shape, resolution, and overall sensitivity.[2]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing) for m-MPP
Peak tailing is a common issue when analyzing basic compounds like arylpiperazines.
Table 3: Troubleshooting Peak Tailing
| Potential Cause | Recommended Solution |
| Active Sites in the Inlet or Column | - Perform inlet maintenance: replace the liner (use a deactivated liner), septum, and O-rings.[3][4] - Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues.[5] - Use a highly inert column, such as those specifically designed for MS applications. |
| Column Contamination | - Bake out the column at a temperature close to its upper limit (do not exceed). - If contamination is severe, consider replacing the column. |
| Improper Column Installation | - Ensure the column is cut squarely and installed at the correct depth in both the inlet and the transfer line according to the manufacturer's instructions.[3][5] |
| Inappropriate Solvent | - Ensure the sample solvent is compatible with the stationary phase. A mismatch in polarity can cause poor peak shape.[3] |
| No Derivatization | - Derivatize the sample to block the active amine sites. This is often the most effective solution for eliminating peak tailing with piperazine compounds.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may need optimization for your specific sample matrix.
-
To 1 mL of sample (e.g., plasma, urine), add a suitable internal standard.
-
Add 1 mL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)
-
To the dried extract from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 70 °C for 20 minutes.
-
Cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.
Performance Data (Example for a Structurally Similar Compound)
The following table presents typical performance data for the trace level analysis of a similar arylpiperazine, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which can serve as a benchmark for your method development for m-MPP.
Table 4: Example Quantitative Performance for TFMPP in Plasma[2][6]
| Parameter | Value |
| Limit of Detection (LOD) | 0.004 µg/mL |
| Limit of Quantification (LOQ) | 0.016 µg/mL |
| Linearity Range | 0.016 - 10 µg/mL |
| Recovery | 79 - 96% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Caption: Figure 1. GC-MS Method Development Workflow for m-MPP
Caption: Figure 2. Troubleshooting Logic for Peak Tailing
References
Resolving matrix effects in LC-MS/MS analysis of 1-(3-Methylphenyl)piperazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects encountered during the LC-MS/MS analysis of 1-(3-Methylphenyl)piperazine (m-MPP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, m-MPP. These components can include proteins, lipids, salts, and other endogenous compounds from the biological sample.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of m-MPP in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] This phenomenon is a major concern because it can significantly compromise the accuracy, precision, and sensitivity of quantitative results, potentially leading to erroneous data in pharmacokinetic, toxicokinetic, or other drug development studies.[1][3]
Q2: What are the common signs that matrix effects may be impacting my m-MPP assay?
A2: Common indicators of matrix effects include poor reproducibility between sample replicates, inaccurate quantification (especially for quality control samples), non-linear calibration curves, and a general decrease in assay sensitivity.[4] You might also observe significant variability in results when analyzing samples from different individuals or different lots of biological matrix.[5]
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: The most widely accepted method for quantifying matrix effects is the post-extraction addition (or post-extraction spike) method.[3][6] This technique quantitatively assesses the impact of the matrix by comparing the response of m-MPP in a pure solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[3][7] Another method, post-column infusion , can be used qualitatively to identify the specific regions in the chromatogram where ion suppression or enhancement occurs.[7][8]
Q4: What are the primary strategies to mitigate or eliminate matrix effects?
A4: There are several strategies that can be employed, often in combination:
-
Improved Sample Preparation: This is often the most effective approach.[1][6] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more efficient at removing interfering matrix components like phospholipids compared to simpler methods like protein precipitation.[1][9]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to better separate m-MPP from co-eluting matrix components is a crucial step.[1] This can involve adjusting the mobile phase gradient, changing the pH, or using a different type of analytical column.[1]
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[8][10] However, this is only feasible if the resulting concentration of m-MPP remains above the lower limit of quantification of the assay.[8]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects.[10][11] A SIL-IS of m-MPP (e.g., m-MPP-d8) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[11][12] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects is effectively normalized.[12]
Troubleshooting Guide
| Observed Problem | Possible Cause | Recommended Action(s) |
| Poor Reproducibility (High %CV) | Inconsistent matrix effects across different samples. | 1. Quantify Matrix Effect: Perform a post-extraction addition experiment with multiple lots of matrix to assess variability.[3] 2. Incorporate a SIL-IS: If not already in use, a stable isotope-labeled internal standard is the best way to correct for sample-to-sample variation.[11][12] 3. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE to remove more interferences.[1][6] |
| Low Analyte Recovery / Sensitivity | Significant ion suppression. | 1. Identify Suppression Zone: Use the post-column infusion technique to see where suppression occurs in the chromatogram.[7] 2. Optimize Chromatography: Adjust the gradient to move the m-MPP peak away from the suppression zone.[1] 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3][13] |
| Non-Linear Calibration Curve | Matrix effects are concentration-dependent; internal standard is not tracking the analyte. | 1. Evaluate Internal Standard: If using an analog (non-isotope labeled) internal standard, ensure it co-elutes with m-MPP. Deuterium isotope effects can sometimes cause slight retention time shifts even with a SIL-IS.[11] 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the samples to mimic the matrix effect.[7] 3. Apply Weighted Regression: Use a 1/x or 1/x² weighted linear regression for the calibration curve.[4] |
| Inaccurate QC Sample Results | Difference in matrix effects between the pooled matrix used for QCs and individual sample matrices. | 1. Must Use a SIL-IS: This is a classic example of where a SIL-IS is essential to correct for inter-individual matrix variability, which can be significant in clinical samples.[5] 2. Evaluate Multiple Matrix Lots: During validation, test QC samples prepared in at least six different sources of blank matrix to ensure robustness.[3] |
Experimental Protocol: Quantifying Matrix Effects via Post-Extraction Addition
This protocol describes how to quantitatively assess the degree of ion suppression or enhancement for this compound using the post-extraction addition method.
Objective: To calculate the Matrix Factor (MF) for m-MPP. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Materials:
-
This compound (m-MPP) analytical standard
-
Blank biological matrix (e.g., human plasma, rat urine) free of m-MPP
-
LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water)
-
All necessary reagents for your established sample extraction procedure (e.g., protein precipitation solvent, SPE cartridges, LLE solvents)
Procedure:
-
Prepare Three Sets of Samples (at a minimum of two concentration levels, e.g., Low QC and High QC).
-
Set A: Analyte in Neat Solution
-
Prepare a solution of m-MPP in the final mobile phase reconstitution solvent at the desired concentration (e.g., 50 ng/mL). This solution represents 100% response with no matrix effect.
-
-
Set B: Analyte Spiked in Post-Extraction Matrix
-
Take a volume of blank biological matrix and perform your complete extraction procedure (e.g., protein precipitation, SPE, or LLE).
-
Evaporate the final extract to dryness if required by your method.
-
Reconstitute the dried extract with the same m-MPP solution prepared for Set A. This sample contains the analyte and the extracted matrix components.
-
-
Set C: Pre-Extraction Spiked Matrix (for Recovery Calculation)
-
Spike the blank biological matrix with m-MPP at the target concentration.
-
Perform your complete extraction procedure on this spiked matrix sample. This set is used to determine extraction recovery but is also useful for overall process efficiency assessment.
-
-
-
LC-MS/MS Analysis:
-
Analyze multiple replicates (n=3 to 6) of the samples from Set A and Set B using your established LC-MS/MS method.
-
-
Data Analysis and Calculation:
-
Calculate the mean peak area for m-MPP from the replicates in Set A (Mean Peak AreaNeat).
-
Calculate the mean peak area for m-MPP from the replicates in Set B (Mean Peak AreaPost-Extraction Spike).
-
Calculate the Matrix Factor (MF) using the following formula:
-
Matrix Factor (MF) = (Mean Peak AreaPost-Extraction Spike) / (Mean Peak AreaNeat)
-
-
Interpretation of Results:
| Matrix Factor (MF) Value | Interpretation | Recommended Action Threshold |
| MF = 1.0 | No matrix effect | None |
| MF < 1.0 | Ion Suppression | Action typically required if MF < 0.8 (i.e., >20% suppression) |
| MF > 1.0 | Ion Enhancement | Action typically required if MF > 1.2 (i.e., >20% enhancement) |
Visual Guides
// Nodes start [label="Inconsistent or Inaccurate\nResults Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_system [label="Verify System Suitability\n(e.g., injection precision, sensitivity)", fillcolor="#FBBC05", fontcolor="#202124"]; system_ok [label="System OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; investigate_me [label="Investigate Matrix Effects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify_me [label="Quantify Matrix Effect\n(Post-Extraction Addition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; me_significant [label="Matrix Effect\nSignificant?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; mitigate [label="Implement Mitigation Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"]; strategy_sil [label="Use Stable Isotope-Labeled\nInternal Standard (SIL-IS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; strategy_cleanup [label="Improve Sample Cleanup\n(e.g., SPE, LLE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; strategy_chrom [label="Optimize Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_ok [label="Method Performance\nAcceptable", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end_fail [label="Address System\nIssues", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_system; check_system -> system_ok; system_ok -> investigate_me [label="Yes"]; system_ok -> end_fail [label="No"]; investigate_me -> quantify_me; quantify_me -> me_significant; me_significant -> mitigate [label="Yes"]; me_significant -> end_ok [label="No"]; mitigate -> strategy_sil; mitigate -> strategy_cleanup; mitigate -> strategy_chrom; strategy_sil -> end_ok; strategy_cleanup -> end_ok; strategy_chrom -> end_ok; } end_dot Caption: A logical workflow for identifying, quantifying, and resolving matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
Comparative Pharmacological Analysis: 1-(3-Methylphenyl)piperazine and m-Chlorophenylpiperazine
A comprehensive comparison of the pharmacological effects of 1-(3-Methylphenyl)piperazine and meta-Chlorophenylpiperazine (mCPP) is currently hindered by a significant lack of publicly available research data for this compound. While extensive information exists detailing the pharmacodynamics and pharmacokinetics of mCPP, a thorough review of scientific literature did not yield specific receptor binding affinities, in vitro functional assay results, or in vivo behavioral data for this compound. This compound is primarily documented as a chemical intermediate in the synthesis of other pharmaceutical agents, notably antipsychotic drugs.
In contrast, m-Chlorophenylpiperazine is a well-characterized psychoactive substance with a complex pharmacological profile, acting primarily on the serotonergic system. It serves as a non-selective serotonin receptor agonist and a serotonin releasing agent.
m-Chlorophenylpiperazine (mCPP): A Detailed Pharmacological Profile
m-Chlorophenylpiperazine (mCPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs. It has been utilized as a research tool to investigate the function of the serotonin system and has also been identified as a metabolite of several antidepressant medications, including trazodone and nefazodone.
Receptor Binding Affinity of mCPP
Experimental data from radioligand binding assays have elucidated the affinity of mCPP for a variety of neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) of mCPP at several key human serotonin (5-HT) receptors. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 130 |
| 5-HT1B | 160 |
| 5-HT1D | 51 |
| 5-HT2A | 32.1 |
| 5-HT2B | 28.8 |
| 5-HT2C | 3.4 |
| 5-HT3 | 31 |
| Serotonin Transporter (SERT) | 230 |
Experimental Protocol: Receptor Binding Assays
-
Objective: To determine the affinity of a compound for specific receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from either cultured cell lines or brain tissue.
-
Radioligand Incubation: The membranes are incubated with a specific radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) at a known concentration.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (in this case, mCPP) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: The bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
In Vitro Functional Activity of mCPP
Functional assays are employed to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to that of an agonist) at a specific receptor. Studies have shown that mCPP acts as a partial agonist at human 5-HT2A and 5-HT2C receptors and as an antagonist at the human 5-HT2B receptor.[1]
Experimental Protocol: In Vitro Functional Assays (e.g., Calcium Flux Assay)
-
Objective: To measure the functional response of a cell upon receptor activation.
-
Methodology:
-
Cell Culture: Cells engineered to express the target receptor and a calcium-sensitive fluorescent dye are cultured.
-
Compound Application: The test compound is added to the cells.
-
Signal Detection: If the compound is an agonist, it will activate the receptor, leading to a signaling cascade that results in an increase in intracellular calcium. This change in calcium concentration is detected as a change in fluorescence intensity.
-
Data Analysis: The magnitude of the fluorescent signal is proportional to the degree of receptor activation. Dose-response curves are generated to determine the potency (EC50) and efficacy of the compound.
-
In Vivo Behavioral Effects of mCPP
In both animal models and human studies, mCPP has been shown to produce a range of behavioral effects, many of which are attributed to its action at 5-HT2C receptors. These effects include:
-
Anxiogenic effects: mCPP can induce anxiety-like behaviors in rodents and has been reported to cause anxiety and panic attacks in humans.[2]
-
Anorectic effects: It potently suppresses appetite and food intake.
-
Hypolocomotion: mCPP generally decreases locomotor activity.
-
Head-twitch response: In rodents, mCPP can induce a head-twitch response, which is often used as a behavioral proxy for hallucinogenic potential.
-
Hormonal changes: mCPP can stimulate the release of several hormones, including prolactin and cortisol.[3]
Experimental Protocol: Rodent Behavioral Assays (e.g., Elevated Plus Maze)
-
Objective: To assess the anxiogenic or anxiolytic effects of a compound in rodents.
-
Methodology:
-
Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Procedure: Rodents are administered the test compound or a vehicle control. After a set period, the animal is placed in the center of the maze and allowed to explore for a specified time.
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiogenic compounds typically decrease the time spent and the number of entries into the open arms, as rodents have a natural aversion to open, elevated spaces.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of mCPP at the 5-HT2C receptor.
Caption: Experimental workflow for a receptor binding assay.
Conclusion
While a direct and detailed pharmacological comparison between this compound and mCPP is not feasible due to the absence of published data for the former, the extensive research on mCPP provides a solid foundation for understanding the effects of phenylpiperazine derivatives. The pharmacological profile of mCPP is characterized by its broad interaction with serotonin receptors, leading to a complex array of behavioral and physiological effects. Future research dedicated to characterizing the pharmacological properties of this compound is necessary to enable a comprehensive comparative analysis and to fully understand its potential therapeutic or toxicological implications. Researchers in drug development are encouraged to conduct and publish such fundamental studies to fill this knowledge gap.
References
- 1. Design, Synthesis and 5-HT<sub>1A</sub> Binding Affinity of <i>N</i>-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1<sup>3,7</sup>]decan-1-amine and <i>N</i>-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1<sup>3,7</sup>]decan-1-amine - ProQuest [proquest.com]
- 2. Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Receptor Binding Affinities of Arylpiperazines
For Researchers, Scientists, and Drug Development Professionals
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, particularly for the development of centrally acting agents targeting a range of neurotransmitter receptors. The versatility of this chemical moiety allows for fine-tuning of receptor affinity and selectivity, leading to a diverse pharmacological landscape. This guide provides a comparative analysis of the receptor binding affinities of selected arylpiperazine derivatives, supported by experimental data and detailed methodologies, to aid in drug discovery and development efforts.
Receptor Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of representative arylpiperazine derivatives for key serotonin (5-HT) and dopamine (D) receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) | D2 (Ki, nM) | Reference |
| Aripiprazole | - | - | - | 0.74 (D2L) | [1] |
| Compound 9b | 23.9 | 39.4 | 45.0 | >1000 | [2][3] |
| Compound 12a | 41.5 | 315 | 42.5 | 300 | [2][3] |
| Compound 8c | - | - | - | - | [4] |
| Compound 20b | - | - | - | - | [4] |
| Compound 29 | - | - | - | - | [4] |
Data for compounds 8c, 20b, and 29 are mentioned as having affinity for 5-HT7, 5-HT1A, 5-HT2A, and D2 receptors, but specific Ki values were not provided in the snippets.
Experimental Protocols
The binding affinity data presented in this guide were primarily determined using competitive radioligand binding assays.[5][6] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[5][6]
General Radioligand Displacement Assay Protocol
The fundamental principle of this assay involves the competition between a radiolabeled ligand (a molecule with a radioactive isotope attached) and an unlabeled test compound (the arylpiperazine derivative) for binding to a specific receptor. The general workflow is as follows:
-
Receptor Preparation: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2) are prepared.[2] This is typically achieved by homogenizing the cells and isolating the membrane fraction through centrifugation.[7]
-
Incubation: The prepared receptor membranes are incubated in a buffered solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.[2][5][6] For instance, [3H]spiperone is commonly used for D2 and D3 receptors, while [3H]SCH23390 is used for D1 and D5 receptors.[2]
-
Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through a glass fiber filter.[7] The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.[7]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[8]
Signaling Pathways
Arylpiperazines primarily exert their effects by modulating the activity of G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors. The binding of an arylpiperazine to a GPCR can either activate (agonism) or block (antagonism) the receptor's downstream signaling cascade.
The interaction between the arylpiperazine and the receptor initiates a conformational change in the receptor, leading to the activation of an intracellular G protein. The activated G protein then modulates the activity of an effector enzyme, which in turn generates second messengers. These second messengers propagate the signal within the cell, ultimately leading to a physiological response.
Structure-Activity Relationships
The binding affinity of arylpiperazines is significantly influenced by the nature of the substituents on both the aryl ring and the piperazine nitrogen. For instance, modifications to the terminal fragment of long-chain arylpiperazines can have a pronounced impact on affinity for the D2 receptor.[2] Similarly, the nature of the biphenyl-like system linked to the piperazine ring has a high influence on the affinity for 5-HT2A receptors.[2] Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel ligands with desired receptor binding profiles.
This guide provides a foundational understanding of the comparative receptor binding affinities of arylpiperazines. For more in-depth information, researchers are encouraged to consult the primary literature cited.
References
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
Validating Analytical Methods for 1-(3-Methylphenyl)piperazine: A Comparative Guide to ICH-Compliant Approaches
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(3-Methylphenyl)piperazine analysis, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document offers detailed experimental protocols, data presentation in structured tables, and visualizations to facilitate a clear understanding of the validation process.
Understanding Analytical Method Validation According to ICH Q2(R1)
The objective of analytical method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The ICH Q2(R1) guideline outlines the validation characteristics required for various analytical procedures.[1][2] These typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and range.[3][4]
A key aspect of the validation process is to establish that the analytical procedure is specific for the analyte of interest and can accurately and precisely quantify it in the presence of other components, such as impurities or degradation products.
Caption: Workflow for analytical method validation according to ICH Q2(R1) guidelines.
Comparison of Analytical Methods for this compound Analysis
The selection of an appropriate analytical method is crucial for successful validation. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques. The choice between these methods depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the specific requirements of the analysis.
Caption: Conceptual comparison of HPLC and GC for the analysis of this compound.
Data Presentation: A Comparative Summary of Validation Parameters
The following tables summarize the typical performance characteristics of hypothetical HPLC-UV and GC-FID methods for the analysis of this compound, based on data for similar piperazine derivatives.[5][6][7][8]
Table 1: Linearity
| Parameter | Method A (HPLC-UV) | Method B (GC-FID) | ICH Guideline |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Range | 10 - 150 µg/mL | 5 - 100 µg/mL | To be defined by the applicant |
| Y-intercept | Close to zero | Close to zero | Should not be significantly different from zero |
Table 2: Accuracy
| Parameter | Method A (HPLC-UV) | Method B (GC-FID) | ICH Guideline |
| Recovery (%) | 98.0 - 102.0% | 97.5 - 103.0% | Typically 98-102% for drug substance |
| RSD of Recovery (%) | < 2.0% | < 2.5% | To be defined by the applicant |
Table 3: Precision
| Parameter | Method A (HPLC-UV) | Method B (GC-FID) | ICH Guideline |
| Repeatability (RSD, %) | < 1.0% | < 1.5% | Typically ≤ 2% |
| Intermediate Precision (RSD, %) | < 2.0% | < 2.5% | Typically ≤ 2% |
Table 4: Detection and Quantitation Limits
| Parameter | Method A (HPLC-UV) | Method B (GC-FID) | ICH Guideline |
| LOD | 0.5 µg/mL | 0.2 µg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | 1.5 µg/mL | 0.6 µg/mL | Signal-to-Noise ratio of 10:1 |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are based on common practices for the analysis of piperazine derivatives.[5][9]
Linearity Study Protocol
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in a suitable diluent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 10, 25, 50, 100, 150 µg/mL for HPLC-UV).
-
Analysis: Inject each calibration standard into the chromatograph in triplicate.
-
Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration of the analyte. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy Study Protocol
-
Preparation of Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of the this compound stock solution. Prepare each concentration level in triplicate.
-
Analysis: Analyze the spiked samples using the analytical method.
-
Data Analysis: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) x 100%. Calculate the mean recovery and the relative standard deviation (RSD) for each concentration level.
Precision (Repeatability) Study Protocol
-
Sample Preparation: Prepare a minimum of six independent samples at 100% of the test concentration.
-
Analysis: Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
Conclusion
The validation of an analytical method for this compound according to ICH Q2(R1) guidelines is a systematic process that requires careful planning and execution. Both HPLC and GC can be suitable methods, and the choice should be based on a thorough evaluation of the specific analytical needs. The data presented in this guide, while illustrative, provides a framework for the expected performance of a validated method. By following the outlined protocols and adhering to the principles of the ICH guidelines, researchers can ensure the development of robust and reliable analytical methods for the quality control of this compound.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. hakon-art.com [hakon-art.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. scholars.direct [scholars.direct]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Navigating Drug Screening Immunoassays: A Comparative Guide to 1-(3-Methylphenyl)piperazine (m-MPP) Cross-Reactivity
For Immediate Release
Researchers, scientists, and drug development professionals are advised to consider the potential for cross-reactivity of 1-(3-Methylphenyl)piperazine (m-MPP), a phenylpiperazine derivative, in standard drug screening immunoassays. Due to its structural similarity to other compounds known to produce false-positive results, particularly for amphetamines, a thorough assessment of its cross-reactivity is crucial for accurate and reliable screening outcomes. This guide provides a comparative analysis based on available data for structurally related compounds and outlines detailed experimental protocols for in-house validation.
The Challenge of Cross-Reactivity in Immunoassays
The cross-reactivity of an immunoassay is not an intrinsic property of the antibody alone but is also influenced by the assay format and the concentrations of the reagents used.[2] Therefore, it is imperative for researchers utilizing compounds like m-MPP to validate their screening methods.
Structural Similarity: The Root of Potential Cross-Reactivity
The potential for this compound (m-MPP) to cross-react in drug screening immunoassays stems from its structural resemblance to other phenylpiperazine derivatives and to the amphetamine class of compounds. A notable analogue, 1-(3-chlorophenyl)piperazine (m-CPP), which is a metabolite of the antidepressant trazodone, has been documented to cause false-positive results in amphetamine immunoassays.[3][4]
The structural difference between m-MPP and m-CPP is the substitution at the meta-position of the phenyl ring—a methyl group in m-MPP versus a chlorine atom in m-CPP. Given the similar steric and electronic properties of these groups, it is highly probable that m-MPP will exhibit comparable cross-reactivity in immunoassays targeting amphetamines.
Structural similarities between m-MPP, m-CPP, and Amphetamine.
Comparative Cross-Reactivity Data
While direct experimental data for the cross-reactivity of m-MPP is not extensively available in public literature, the data from its structural analog, m-CPP, provides a valuable benchmark for estimating its potential interference. The following table summarizes the known cross-reactivity of m-CPP and the projected potential for m-MPP in common amphetamine immunoassays.
| Compound | Immunoassay Type | Target Analyte | Reported Cross-Reactivity of m-CPP | Projected Cross-Reactivity of m-MPP |
| 1-(3-chlorophenyl)piperazine (m-CPP) | Enzyme Immunoassay (EIA) | Amphetamines | Can produce false-positive results[3] | High Potential |
| This compound (m-MPP) | Enzyme Immunoassay (EIA) | Amphetamines | Data not available | High Potential |
| 1-(3-chlorophenyl)piperazine (m-CPP) | EMIT® II Ecstasy Immunoassay | MDMA | Significant cross-reactivity[5][6] | High Potential |
| This compound (m-MPP) | EMIT® II Ecstasy Immunoassay | MDMA | Data not available | High Potential |
Note: The projected cross-reactivity for m-MPP is an estimation based on the high degree of structural similarity to m-CPP. It is crucial to confirm this potential cross-reactivity through dedicated experimental validation.
Experimental Protocol for Cross-Reactivity Assessment
To definitively determine the cross-reactivity of this compound in a specific immunoassay, the following experimental protocol is recommended. This protocol is based on the standard "spiking" method used in toxicology and clinical chemistry.[7]
Objective
To quantify the percent cross-reactivity of m-MPP in a commercially available drug screening immunoassay.
Materials
-
This compound (m-MPP) standard of known purity
-
Drug-free human urine (verified negative for the target analyte)
-
Commercial immunoassay kit for the target analyte (e.g., amphetamines)
-
Calibrators and controls for the immunoassay kit
-
Automated clinical chemistry analyzer or microplate reader
-
Pipettes and other standard laboratory equipment
Procedure
-
Preparation of m-MPP Stock Solution: Prepare a concentrated stock solution of m-MPP in a suitable solvent (e.g., methanol or deionized water).
-
Preparation of Spiked Urine Samples: Create a series of dilutions of the m-MPP stock solution in drug-free urine to achieve a range of concentrations. The concentration range should be wide enough to identify the concentration that produces a positive result.
-
Immunoassay Analysis:
-
Run the immunoassay calibrators and controls according to the manufacturer's instructions to ensure the assay is performing correctly.
-
Analyze the prepared m-MPP spiked urine samples using the immunoassay.
-
Record the instrument response for each concentration.
-
-
Determination of the Cross-Reacting Concentration: Identify the concentration of m-MPP that produces a response equivalent to the assay's cutoff calibrator for the target analyte.
-
Calculation of Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of m-MPP Producing Cutoff Response) x 100
Workflow for assessing immunoassay cross-reactivity.
Alternative Screening Methods and Confirmation
Given the high potential for cross-reactivity of m-MPP in screening immunoassays, it is essential to have a strategy for confirming positive results. The gold standard for confirmation is a more specific analytical technique, such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates compounds based on their chemical properties and provides a unique mass spectrum for identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and is widely used for confirmatory drug testing.
When m-MPP or other structurally related compounds are used in research, and immunoassay screening is employed, a two-tiered testing approach is recommended.
Recommended two-tiered testing approach.
Conclusion
While direct experimental data on the cross-reactivity of this compound in drug screening immunoassays is limited, its structural similarity to known cross-reactants like m-CPP strongly suggests a high potential for interference, particularly in amphetamine assays. Researchers and drug development professionals are strongly encouraged to perform in-house validation studies to accurately characterize the cross-reactivity of m-MPP with their specific immunoassay platforms. Employing a confirmatory testing strategy using methods like GC-MS or LC-MS/MS is essential to avoid misinterpretation of screening results and ensure the integrity of research and clinical data.
References
- 1. ohsu.edu [ohsu.edu]
- 2. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] Trazodone, meta-chlorophenylpiperazine (an hallucinogenic drug and trazodone metabolite), and the hallucinogen trifluoromethylphenylpiperazine cross-react with the EMIT®II ecstasy immunoassay in urine. | Semantic Scholar [semanticscholar.org]
- 7. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 1-(3-Methylphenyl)piperazine and TFMPP in vivo
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two phenylpiperazine derivatives, 1-(3-Methylphenyl)piperazine (3-MPP) and 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP). While both compounds are structurally related and interact with serotonergic systems, their in vivo effects can differ significantly. This document aims to present the available experimental data to aid researchers in understanding their distinct pharmacological profiles.
Overview of Compounds
This compound (3-MPP) and Trifluoromethylphenylpiperazine (TFMPP) are synthetic compounds that have been investigated for their effects on the central nervous system. TFMPP, in particular, has been studied more extensively, often in the context of its co-administration with benzylpiperazine (BZP) as a recreational drug. Both compounds are known to primarily target serotonin receptors, but their specific affinities and functional activities at various receptor subtypes, as well as their effects on other neurotransmitter systems, contribute to their unique in vivo profiles.
In Vivo Performance Data
The following tables summarize the available quantitative data from in vivo studies on locomotor activity, drug discrimination, and in vivo microdialysis for TFMPP. It is important to note that directly comparable in vivo experimental data for this compound (3-MPP) is scarce in the currently available scientific literature. Therefore, a direct head-to-head comparison based on identical experimental protocols is limited.
Locomotor Activity
Locomotor activity studies are crucial for assessing the stimulant or depressant effects of a compound.
| Compound | Species | Dose Range | Effect on Locomotor Activity |
| TFMPP | Rat | - | Dose-dependent suppression of spontaneous ambulatory behavior[1] |
| Mouse | - | Decreased locomotor activity[2] | |
| 3-MPP | - | - | No direct in vivo data available from the conducted research. |
Note: The lack of data for 3-MPP in this category highlights a significant gap in the current understanding of its in vivo behavioral effects.
Drug Discrimination
Drug discrimination paradigms are used to assess the subjective effects of a compound by training animals to recognize and respond to a specific drug cue.
| Compound | Training Drug | Species | Generalization/Substitution | Key Findings |
| TFMPP | TFMPP (1.0 mg/kg) | Rat | Generalized to the 5-HT1B agonist mCPP and the 5-HT releasing agent norfenfluramine. Did not generalize to the 5-HT2 agonist DOI.[3] | The discriminative stimulus effects of TFMPP are likely mediated by 5-HT1B receptors.[3] |
| Ethanol | Rat | Partial substitution at 1.0 g/kg, complete substitution at 1.5 g/kg, and no substitution at 2.0 g/kg ethanol training dose.[4] | Suggests a serotonergic component to the discriminative stimulus effects of an intermediate dose of ethanol.[4] | |
| 3-MPP | - | - | - | No direct in vivo data available from the conducted research. |
Note: The absence of drug discrimination data for 3-MPP prevents a direct comparison of its subjective effects with those of TFMPP.
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions, providing insights into a compound's neurochemical effects.
| Compound | Species | Brain Region | Dose | Effect on Neurotransmitter Levels |
| TFMPP | Rat | Diencephalon | 2.5-10 mg/kg i.p. | Dose-dependent increase in extracellular 5-HT.[5] |
| Rat | Anterior Striata | 10.0 nmol (perfused) | 40% increase in extracellular dopamine.[6] | |
| Rat | Anterior Striata | 160 nmol (perfused) | 11-fold increase in extracellular dopamine.[6] | |
| 3-MPP | - | - | - | No direct in vivo data available from the conducted research. |
Note: The lack of in vivo microdialysis data for 3-MPP is a critical missing piece for understanding its neurochemical profile and for a direct comparison with TFMPP.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings.
Locomotor Activity Testing
This protocol outlines a standard procedure for assessing spontaneous locomotor activity in rodents.
-
Animal Acclimation: Rodents are individually housed and acclimated to the testing room for at least 60 minutes prior to the experiment. The room is maintained under controlled conditions of light and temperature.
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) equipped with a grid of infrared beams is used to automatically record horizontal and vertical movements.
-
Procedure:
-
Animals are administered the test compound (e.g., TFMPP) or vehicle via a specified route (e.g., intraperitoneal injection).
-
Following a predetermined pretreatment period, each animal is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a set duration (e.g., 60 minutes).
-
-
Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena are quantified and analyzed.
Drug Discrimination Paradigm
This protocol describes a typical two-lever drug discrimination procedure in rats.
-
Training Phase:
-
Rats are trained in operant chambers equipped with two levers.
-
On days when the training drug (e.g., TFMPP) is administered, responses on one designated lever (the "drug" lever) are reinforced with a food pellet.
-
On days when the vehicle is administered, responses on the other lever (the "saline" lever) are reinforced.
-
Training continues until the rats reliably press the correct lever based on the administered substance.
-
-
Testing Phase:
-
Once trained, various doses of the training drug or novel compounds are administered.
-
The percentage of responses on the drug-correct lever is measured to determine generalization or substitution.
-
-
Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the test compounds in producing the discriminative stimulus effects of the training drug.
References
- 1. Video: Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software [jove.com]
- 2. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 3. Drug Discrimination - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. med-associates.com [med-associates.com]
- 6. dreamstime.com [dreamstime.com]
Structure-activity relationship studies of 1-(3-Methylphenyl)piperazine derivatives
A Comprehensive Guide to the Structure-Activity Relationship of 1-(3-Methylphenyl)piperazine Derivatives
This guide provides a detailed comparison of this compound derivatives, focusing on their structure-activity relationships (SAR) as modulators of key neurotransmitter receptors. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual diagrams to support further research and development in this area.
Introduction
This compound is a core scaffold in a class of psychoactive compounds that primarily target serotonin (5-HT) and dopamine receptors.[1] Derivatives of this molecule have been extensively studied for their potential therapeutic applications as anxiolytics, antidepressants, and antipsychotics.[2][3] The structural modifications on the phenyl ring and the piperazine nitrogen atoms significantly influence the binding affinity, selectivity, and functional activity of these compounds at their respective biological targets. This guide summarizes the key SAR findings to facilitate the rational design of novel and more potent therapeutic agents.
Comparative Analysis of Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki) of a selection of 1-phenylpiperazine derivatives for the human dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor. These receptors are key targets for the observed anxiolytic and antidepressant effects. Lower Ki values indicate higher binding affinity.
Table 1: Structure-Activity Relationship of 1-Phenylpiperazine Derivatives at Dopamine D2 and D3 Receptors
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Linker and Terminal Group) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio | Reference |
| 1 | 2-OCH₃ | H | 40 | 0.3 | 133 | [4] |
| 2 | 2,3-diCl | H | 53 | 0.9 | 59 | [4] |
| 3 | 3-CF₃ | H | - | - | 56 | [4] |
| 4 | 2-F | Butyl | 349 | 96 | 3.6 | [5] |
| 5 | 2-F | 4-(thien-3-yl)benzamide | >1000 | 1.4 | >714 | [5] |
| 6 | 2-F | 4-(thiazol-4-yl)benzamide | >1000 | 2.5 | >400 | [5] |
| 7 | H | H | - | - | - | |
| 8 | 3-CH₃ (m-tolyl) | H | - | - | - | |
| 9 | 2-OCH₃ | Butyl-imidazo[1,2-a]pyridine | - | - | 122 | [6] |
| 10 | 2,3-diCl | Butyl-imidazo[1,2-a]pyridine | - | - | - | [6] |
Note: Data for the unsubstituted (7) and the 3-methyl (8) derivatives were not explicitly found in the searched literature in a comparable series, but their inclusion serves as a structural reference.
Table 2: Binding Affinity of Phenylpiperazine Derivatives at the 5-HT1A Receptor
| Compound ID | Aryl Group | Linker and Terminal Group | 5-HT1A Ki (nM) | Reference |
| 11 | 2-Methoxyphenyl | 3-chloropropyl | - | [7] |
| 12 | 2-Methoxyphenyl | 3-(1-adamantanamine)propyl | 1.2 | [7] |
| 13 | 2-Methoxyphenyl | 3-(memantine)propyl | 21.3 | [7] |
| 14 | Phenyl | (CH₂)₄-CO-Aryl | Varies | [4] |
| 15 | 3-Trifluoromethylphenyl | H | - | [1] |
| 16 | 2,3-Dichlorophenyl | Butyl-aryl | 0.3 - 0.9 (for D3) | [8] |
| 17 | 4-Fluorophenyl | Pyridin-3-ylmethyl | - | |
| 18 | 2,3-Dimethylphenyl | 3-chloropropyl | - |
Note: Many potent D2/D3 ligands also exhibit high affinity for the 5-HT1A receptor.[8]
Key Structure-Activity Relationship Insights
-
Substitution on the Phenyl Ring:
-
Electron-withdrawing groups, such as chloro (Cl) and trifluoromethyl (CF₃), at the meta-position of the phenyl ring are often associated with potent activity.[1][4]
-
Substitution at the ortho-position, like a methoxy (OCH₃) group, can also enhance affinity for dopamine receptors.[4]
-
Dichlorination at the 2 and 3 positions of the phenyl ring generally results in high affinity for the D3 receptor.[4]
-
-
Modifications at the N4-Position of the Piperazine Ring:
-
The nature of the substituent at the N4 position is crucial for modulating selectivity between D2 and D3 receptors.
-
Long-chain arylpiperazines (LCAPs) with a flexible alkyl chain connecting to a terminal amide or imide group are a common motif for high-affinity 5-HT1A receptor ligands.
-
Introducing bulky and rigid moieties, such as adamantane, can significantly increase affinity for the 5-HT1A receptor.[7]
-
Experimental Protocols
Radioligand Binding Assay for D2/D3 and 5-HT1A Receptors
This protocol outlines a standard method for determining the binding affinity of test compounds to the dopamine D2, D3, and serotonin 5-HT1A receptors.
Materials:
-
HEK293 cells stably expressing the human dopamine D2, D3, or serotonin 5-HT1A receptor.
-
Radioligands: [³H]-Spiperone (for D2/D3) or [³H]-8-OH-DPAT (for 5-HT1A).
-
Non-specific binding competitors: Haloperidol (for D2/D3) or 5-CT (for 5-HT1A).
-
Test compounds (this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to confluency.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in a fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of the test compound at various concentrations or buffer for total binding.
-
50 µL of the non-specific binding competitor (e.g., 10 µM haloperidol) for determining non-specific binding.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with an ice-cold wash buffer.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Behavioral Assays for Anxiolytic and Antidepressant Activity
1. Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimatize the animals to the testing room for at least one hour before the experiment.
-
Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[3]
2. Forced Swim Test (FST) for Antidepressant Activity
The FST is a common behavioral test used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.
Apparatus:
-
A transparent cylindrical container filled with water.
Procedure:
-
Administer the test compound or vehicle to the animals.
-
Place the animal in the cylinder of water for a set period (e.g., 6 minutes).
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[3]
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, 5-HT1A receptor activation can also modulate other signaling pathways, including the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels, as well as influencing the MAPK/ERK pathway.
Caption: 5-HT1A Receptor Signaling Cascade.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel this compound derivatives.
Caption: Workflow for SAR Studies.
References
- 1. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of 1-(3-Methylphenyl)piperazine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 1-(3-Methylphenyl)piperazine (m-MPP), a compound of interest in pharmaceutical research and forensic analysis. While a dedicated inter-laboratory validation for m-MPP is not extensively documented in publicly available literature, this document outlines established methods for closely related piperazine derivatives, offering a robust starting point for in-house validation and future inter-laboratory studies. The presented data is synthesized from various analytical studies on piperazine compounds.
Comparative Analysis of Quantification Methods
The quantification of m-MPP and its analogs is predominantly achieved through chromatographic techniques coupled with various detectors. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance data for commonly employed methods.
| Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Findings |
| GC-MS | BZP & TFMPP | Plasma | 0-10 µg/mL | 0.004 µg/mL | 0.016 µg/mL | High sensitivity and accuracy for simultaneous detection.[1][2] |
| BZP & TFMPP | Urine | 0-10 µg/mL | 0.002 µg/mL | 0.008 µg/mL | Excellent extraction efficiency and precision.[1][2] | |
| BZP & TFMPP | Cell Culture Medium | 0-10 µg/mL | 0.156-0.312 µg/mL | 0.312-0.625 µg/mL | Suitable for in-vitro studies.[1][2] | |
| LC-MS/MS | 1-methyl-4-nitrosopiperazine (MNP) | Drug Products | 0.51–48.62 ng/mL | 0.15 ppm | - | High specificity and recovery for trace-level impurity analysis.[3] |
| HPLC-UV | Piperazine | API | 30-350 ppm | 30 ppm | 90 ppm | Utilizes derivatization for detection with readily available instrumentation.[4] |
| HPLC-DAD | Piperazine Derivatives | - | - | - | - | Enables qualitative and quantitative analysis.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following protocols are based on established methods for piperazine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Piperazine Derivatives
This method is adapted from a validated procedure for the simultaneous quantification of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)[1].
-
Sample Preparation:
-
Plasma: Protein precipitation.
-
Urine/Cell Culture Medium: Liquid-liquid extraction.
-
Enzymatic hydrolysis may be employed for conjugated analytes.
-
Solid-phase extraction for cleanup and concentration.
-
Derivatization with a perfluoroacylating agent.
-
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: Supelco Equity 5 GC capillary column (30 m x 0.25 mm i.d. x 0.25 µm layer thickness).
-
Injector Temperature: 260°C.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C (held for 1 min), ramped to 170°C at 10°C/min (held for 2 min), then ramped to 280°C at 15°C/min (held for 4 min).
-
Transfer Line Temperature: 280°C.
-
Source Temperature: 230°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Piperazine Impurities
This protocol is based on the determination of 1-methyl-4-nitrosopiperazine (MNP) in pharmaceutical products[3].
-
Sample Preparation:
-
Extraction of the analyte from the drug product matrix.
-
Neutralization may be required depending on the sample's pH.
-
Use of an isotopically labeled internal standard (e.g., MNP-d4) is recommended.
-
-
Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.
-
Chromatographic Conditions:
-
Column: Purospher® STAR Phenyl (10 mm × 2.1 mm × 2.0 µm).
-
Mobile Phase: Gradient elution is typically used.
-
Ionization Mode: Positive electrospray ionization.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method is suitable for laboratories without access to mass spectrometry and is based on a procedure for piperazine in an active pharmaceutical ingredient (API)[4].
-
Sample Preparation:
-
Dissolution of the sample in a suitable diluent.
-
Derivatization with a chromophore-containing reagent (e.g., NBD Chloride) to enable UV detection.
-
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Proposed Inter-Laboratory Validation Workflow
An inter-laboratory validation study is essential to establish the robustness and reproducibility of an analytical method. The following workflow is proposed for the quantification of m-MPP.
Caption: Workflow for an inter-laboratory validation study.
References
Comparative Metabolic Stability of 1-(3-Methylphenyl)piperazine and Its Isomers: A Guide for Drug Development Professionals
Introduction
1-(Aryl)piperazine derivatives are a ubiquitous structural motif in medicinal chemistry, found in a wide array of therapeutic agents targeting the central nervous system and other biological systems. The metabolic stability of these compounds is a critical parameter in drug discovery, influencing their pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of 1-(3-methylphenyl)piperazine and its positional isomers, 1-(2-methylphenyl)piperazine and 1-(4-methylphenyl)piperazine. While direct, publicly available quantitative comparative data for these specific isomers is limited, this document outlines the standard experimental protocols used to assess their metabolic stability, discusses their likely metabolic pathways, and presents a framework for interpreting such data.
Comparative Metabolic Stability Data
An essential aspect of preclinical drug development is the quantitative assessment of metabolic stability, typically determined by in vitro assays using human liver microsomes. The key parameters derived from these studies are the half-life (t½) and intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
Table 1: In Vitro Metabolic Stability of 1-(Methylphenyl)piperazine Isomers in Human Liver Microsomes
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1-(2-Methylphenyl)piperazine |
| Data not available | Data not available |
| This compound |
| Data not available | Data not available |
| 1-(4-Methylphenyl)piperazine |
| Data not available | Data not available |
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.
Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes present in human liver microsomes.
Materials:
-
Test compounds: 1-(2-methylphenyl)piperazine, this compound, 1-(4-methylphenyl)piperazine
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compounds by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system solution.
-
Thaw the pooled human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, the test compound working solution, and the human liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction in the collected aliquots by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Mandatory Visualizations
Unveiling Synthesis Byproducts: A Comparative Guide to Confirming the Identity of 1-(3-Methylphenyl)piperazine Impurities
A critical resource for researchers, scientists, and drug development professionals dedicated to ensuring the purity and quality of pharmaceutical compounds. This guide provides an objective comparison of analytical techniques for the identification and quantification of potential impurities arising during the synthesis of 1-(3-Methylphenyl)piperazine, a key building block in various pharmaceutical agents. The presented experimental data and detailed protocols will aid in the development of robust quality control strategies.
Comparative Analysis of Analytical Techniques
The effective identification and control of impurities are paramount in drug development. The choice of analytical methodology depends on the specific impurity and the required level of sensitivity and structural information. Below is a comparative summary of commonly employed techniques for the analysis of this compound and its potential synthesis-related impurities.
| Impurity Name | Potential Origin | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| m-Toluidine | Unreacted starting material | Good for quantification, requires a suitable chromophore. | Excellent for both identification and quantification. | Provides structural confirmation at higher concentrations. |
| Piperazine | Unreacted starting material | Poor UV absorbance; requires derivatization for sensitive detection. | Good for identification; may require derivatization for improved chromatography. | Can be identified and quantified, particularly at higher levels. |
| 1,4-Bis(3-methylphenyl)piperazine | Over-alkylation side product | Good response and separation are typically achievable. | Excellent for identification based on its distinct mass spectrum and retention time. | Characteristic signals allow for structural confirmation. |
| Positional Isomers (e.g., 1-(2-methylphenyl)piperazine, 1-(4-methylphenyl)piperazine) | Impurities in starting m-toluidine | Method development is required to achieve chromatographic separation. | Can often be separated and identified by unique fragmentation patterns. | High-field NMR may be required to resolve subtle spectral differences. |
| N,N-Bis(2-chloroethyl)aniline derivatives | Side reaction products | Dependent on the chromophore of the specific derivative. | Good for identification of volatile derivatives. | Useful for structural elucidation of isolated impurities. |
Detailed Experimental Protocols
Robust and validated analytical methods are the cornerstone of impurity profiling. The following protocols provide a starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
A versatile technique for the quantification of known impurities and for monitoring the purity of the final product.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength where the main compound and impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation : Samples are dissolved in a suitable diluent, such as the mobile phase, to an appropriate concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
A powerful method for the separation and identification of volatile and semi-volatile impurities, providing both chromatographic and mass spectral data.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
-
Carrier Gas : Helium at a constant flow.
-
Oven Temperature Program : A temperature gradient is used to separate compounds with different boiling points. For example, starting at 100°C and ramping to 300°C.
-
Ionization Mode : Electron Ionization (EI) is standard for creating reproducible mass spectra.
-
Sample Preparation : Samples are dissolved in a volatile organic solvent. Derivatization may be necessary for non-volatile or highly polar impurities to improve their chromatographic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
An indispensable tool for the unambiguous structural elucidation of the main component and any significant impurities.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Experiments : ¹H NMR for initial structural assessment and quantification, and ¹³C NMR, COSY, HSQC, and HMBC for detailed structural confirmation of unknown impurities.
-
Sample Preparation : The sample is dissolved in the deuterated solvent. For quantitative NMR (qNMR), a certified internal standard is added.
Visualizing the Workflow and Methodologies
To better illustrate the logical relationships in the impurity confirmation process, the following diagrams have been generated.
Caption: Experimental workflow for synthesis and impurity identification.
Caption: Logical flow of the compared analytical techniques.
Benchmarking the anxiogenic-like effects of 1-(3-Methylphenyl)piperazine against known compounds
A Comparative Analysis Against Established Anxiogenic Compounds
This guide provides a comparative analysis of the anxiogenic-like effects of 1-(3-Methylphenyl)piperazine (m-MPP) against well-characterized anxiogenic compounds: pentylenetetrazole (PTZ), yohimbine, and caffeine. Due to the limited availability of direct experimental data for m-MPP in common preclinical anxiety models, this guide incorporates data from structurally related piperazine derivatives, 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), to infer the potential anxiogenic-like properties of m-MPP. The information presented is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy in Preclinical Anxiety Models
The anxiogenic-like effects of psychoactive compounds are commonly assessed using a battery of behavioral tests in rodents. The elevated plus-maze (EPM), open field test (OFT), and light-dark box test are among the most frequently used paradigms. These tests rely on the conflict between the innate exploratory drive of the animal and its aversion to open, brightly lit, or elevated spaces.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior.[1] The apparatus consists of two open and two enclosed arms, and anxiogenic compounds typically decrease the time spent and the number of entries into the open arms.[1]
| Compound | Species | Dose | Key Findings |
| m-CPP | Rat | 1.4 mg/kg | Reduced time spent on the open arms.[2] |
| Yohimbine | Rat | 1.0 mg/kg | Increased anxiety-like behavior.[3] |
| Rat | 2.5 or 4 mg/kg | Reduced percentage of open arm entries and time spent on open arms. | |
| Mouse | 2.0-4.0 mg/kg | Showed significant anxiolytic-like effects on standard spatiotemporal measures.[4] | |
| Caffeine | Rat | 10, 25, 50 mg/kg | Decreased the number of entries and time spent on the open arms.[5] |
| Pentylenetetrazole (PTZ) | Rat | 16 mg/kg | Reduced time spent on the open arms.[2] |
Open Field Test (OFT)
The OFT assesses locomotor activity and anxiety-like behavior in a novel, open arena. Anxiogenic compounds often lead to decreased exploration of the center of the arena and increased activity in the periphery (thigmotaxis).
| Compound | Species | Dose | Key Findings |
| m-CPP | Mouse | 1 and 2 mg/kg | Significantly increased percent time in the center.[6] |
| Caffeine | Rat | 10, 25, 50 mg/kg | Reduced ambulation and rearing, and increased immobility.[5] |
| Rat | 30 mg/kg | In non-deprived rats, increased distance moved and time spent in the center.[7] | |
| Yohimbine | Rat | 2 mg/kg | Reduced ambulation and rears, and increased immobility.[5] |
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiogenic compounds typically decrease the time spent in the light compartment and the number of transitions between the two compartments.[8][9]
| Compound | Species | Dose | Key Findings |
| m-CPP | Rat | 0.5 mg/kg | Significantly diminished the exploratory activity in the light compartment.[10] |
| Rat | Not specified | Reduced activity in the light but not total locomotion.[11] | |
| TFMPP | Rat | 0.1-1.0 mg/kg | Suggested to have anxiogenic but not sedative effects.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key behavioral assays cited.
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze elevated above the floor, typically with two open arms and two enclosed arms. For rats, the arms are about 50 cm long and 10 cm wide, while for mice, they are around 30 cm long and 5 cm wide.[12] The maze should be made of a non-reflective material.
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes before the test.[12]
-
Procedure: A single animal is placed in the center of the maze, facing an open arm.[12] Its behavior is recorded for a 5-minute session, typically by an overhead video camera.
-
Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms. An entry is typically defined as all four paws entering an arm.[12]
-
Total number of arm entries (as a measure of general activity).
-
Open Field Test (OFT) Protocol
-
Apparatus: A square arena with walls, typically 40-50 cm on each side for mice. The floor is often divided into a central and a peripheral zone.
-
Acclimation: Animals are habituated to the testing room for a designated period before the test.
-
Procedure: A single animal is placed in the center of the open field, and its activity is recorded for a specified duration, usually 5-10 minutes.
-
Parameters Measured:
-
Time spent in the center versus the periphery of the arena.
-
Latency to enter the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Light-Dark Box Test Protocol
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[13]
-
Acclimation: Animals are habituated to the testing room prior to the experiment.
-
Procedure: A single animal is typically placed in the center of the light compartment, and its movement between the two compartments is recorded for a 5-10 minute period.[13]
-
Parameters Measured:
-
Time spent in the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Visualizing Experimental Workflow and Signaling Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a simplified signaling pathway potentially involved in anxiety.
Caption: Experimental workflow for assessing anxiogenic-like effects.
Caption: Simplified signaling pathways of anxiogenic compounds.
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yohimbine Anxiogenesis in the Elevated Plus Maze is Disrupted by Bilaterally Disconnecting the Bed Nucleus of the Stria Terminalis from the Central Nucleus of the Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effects of yohimbine in the murine plus-maze: strain independence and evidence against alpha 2-adrenoceptor mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiogenic action of caffeine: an experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute food deprivation separates motor-activating from anxiolytic effects of caffeine in a rat open field test model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. maze.conductscience.com [maze.conductscience.com]
Safety Operating Guide
Proper Disposal of 1-(3-Methylphenyl)piperazine: A Guide for Laboratory Professionals
The proper disposal of 1-(3-Methylphenyl)piperazine, a chemical compound utilized in pharmaceutical research and development, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, in line with general hazardous waste protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. While a specific SDS for this compound was not found, data from related compounds such as 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and 1-Methyl-3-phenylpiperazine indicate that this substance should be handled as a hazardous chemical. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[1][4]
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a suitable container for disposal.[5][6]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through an approved hazardous waste program.[7] Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]
-
Waste Identification and Classification:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.[7][12]
-
The label must include the full chemical name, "this compound," and its concentration if in a mixture. Avoid abbreviations or chemical formulas.[7]
-
Indicate the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[7]
-
-
Storage:
-
Disposal Request:
Quantitative Data Summary
The following table summarizes key hazard information for compounds structurally related to this compound, which should be considered as a guide for its handling and disposal.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P317, P330, P501[1][11] |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P317, P362+P364[1][11] |
| Serious Eye Damage/Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P317[1] |
| Specific Target Organ Toxicity | Category 3 | P261, P271, P304+P340, P319, P403+P233, P405, P501[1] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acs.org [acs.org]
- 9. pfw.edu [pfw.edu]
- 10. vumc.org [vumc.org]
- 11. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(3-Methylphenyl)piperazine
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-Methylphenyl)piperazine. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3-MPP
-
CAS Number: 5271-27-2
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical, causing skin irritation and serious eye damage.[1][2] It may also be harmful if swallowed or in contact with skin and may cause respiratory irritation.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
A summary of the required PPE is provided in the table below. This information is compiled from various safety data sheets and should be considered the minimum requirement for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Tightly fitting; must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | Protects against splashes and dust, preventing serious eye damage.[1][3] |
| Face Shield | To be worn in conjunction with goggles. | Provides an additional layer of protection for the entire face from splashes and airborne particles. | |
| Hand Protection | Protective Gloves | Nitrile rubber gloves are recommended. A minimum thickness of 0.11 mm is suggested for both full contact and splash contact. Always inspect gloves prior to use. | Prevents skin contact, which can cause irritation and potential absorption of the chemical.[1][3] |
| Body Protection | Protective Clothing | Impervious, flame-retardant, and antistatic protective clothing is recommended. A chemical apron should also be worn.[3][5] | Protects the skin from accidental splashes and contamination. Contaminated clothing should be removed and washed before reuse.[3] |
| Safety Shoes | Required for foot protection. | Protects against spills and falling objects in the laboratory. | |
| Respiratory Protection | Suitable Respirator | A NIOSH/MSHA approved air-purifying dust or mist respirator or European Standard EN 149 should be used, especially in cases of inadequate ventilation or when dusts are generated.[5] | Prevents inhalation of the chemical, which may cause respiratory tract irritation.[3][6] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risks. The following step-by-step plan outlines the necessary procedures.
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
Step-by-Step Protocol
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.
-
Ensure Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[5]
-
Gather Materials: Assemble all necessary laboratory equipment, reagents, and waste containers before commencing work.
2. Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of dust or vapors.[5]
-
Weighing and Transfer: When weighing and transferring the solid, do so in a manner that minimizes dust generation.
-
Spill Management: In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[5] Do not allow the chemical to enter drains.
3. Disposal:
-
Waste Containers: All waste, including the chemical itself, contaminated materials, and disposable PPE, must be disposed of in a designated and approved waste disposal plant.[1]
-
Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and washed before reuse.[3] Do not take contaminated clothing home.[7]
-
Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment after use.
4. Post-Handling:
-
Remove PPE: Remove personal protective equipment in the designated area, avoiding cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1][3] Do not eat, drink, or smoke in the work area.[3]
By strictly adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and controlled laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



